3-(Aminomethyl)-5-methylhexanoic acid
Description
Properties
IUPAC Name |
3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861392 | |
| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-69-4 | |
| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(aminomethyl)-5-methylhexanoic acid, known commercially as Pregabalin, is a crucial pharmaceutical agent for treating a variety of neurological disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Its therapeutic efficacy is specific to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production. This technical guide provides a comprehensive overview of the primary synthetic pathways developed for Pregabalin, with a focus on methodologies that offer high enantiomeric purity and industrial scalability. We present a comparative analysis of key synthetic strategies, including classical resolution, enzymatic desymmetrization and resolution, asymmetric hydrogenation, and the use of chiral auxiliaries. Detailed experimental protocols for pivotal reactions are provided, and quantitative data are summarized to facilitate comparison. Furthermore, this guide illustrates the mechanism of action of Pregabalin through a detailed signaling pathway diagram.
Introduction
Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Unlike GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction leads to a reduction in the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.[4][5] This modulation of neuronal hyperexcitability is believed to be the basis for its anticonvulsant, analgesic, and anxiolytic effects.[3][6]
The synthesis of enantiomerically pure Pregabalin has been a significant area of research, leading to the development of several innovative and efficient manufacturing processes. Early methods relied on the resolution of racemic mixtures, which are often inefficient due to the loss of 50% of the material as the undesired enantiomer.[7] Subsequent advancements have focused on asymmetric synthesis to produce the (S)-enantiomer directly, thereby improving yield and reducing waste. These modern approaches include enzymatic methods, asymmetric hydrogenation, and the use of chiral auxiliaries, each with distinct advantages and challenges.[1]
This guide will delve into the technical details of these synthetic routes, providing the necessary information for researchers and drug development professionals to understand and potentially implement these methodologies.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route for Pregabalin on an industrial scale depends on factors such as cost-effectiveness, enantiomeric purity, overall yield, and environmental impact. The following tables summarize quantitative data for some of the most prominent synthetic strategies.
Table 1: Comparison of Different Synthesis Strategies for Pregabalin
| Synthetic Strategy | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Reference |
| Classical Resolution | (S)-(+)-Mandelic acid | 15.5% - 29% | >99.5% | Simple, well-established | Low theoretical yield (max 50%), requires resolving agent | [8][9] |
| Enzymatic Resolution | Lipase (e.g., Lipolase®, CAL-B) | 40-45% (with recycle) | >99% | "Green" process, high selectivity | May require optimization of enzyme activity and stability | |
| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS catalyst | High | Very high | High efficiency and selectivity | Requires expensive metal catalyst and specialized equipment | [9][10] |
| Chiral Auxiliary | (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone | ~25% | High | Good stereocontrol | Stoichiometric use of expensive auxiliary, multi-step | [2] |
| Organocatalysis | Quinidine-derived thiourea | 59% | up to 75% (can be enriched) | Metal-free, recyclable catalyst | Lower initial ee compared to other methods | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of Pregabalin.
Synthesis of Racemic 3-(aminomethyl)-5-methylhexanoic acid and Resolution with (S)-Mandelic Acid
This pathway involves the initial synthesis of the racemic product, followed by resolution to isolate the desired (S)-enantiomer.
Step 1: Synthesis of (±)-3-(aminomethyl)-5-methylhexanoic acid
A common route to the racemic compound involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition of cyanide, hydrolysis, and decarboxylation. The resulting cyanocarboxylic acid is then reduced.[8]
Step 2: Diastereomeric Salt Resolution
-
(±)-3-(aminomethyl)-5-methylhexanoic acid is dissolved in a mixture of water and an alcohol (e.g., isopropanol).[12]
-
An equimolar amount of (S)-(+)-mandelic acid is added to the solution.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The precipitated diastereomeric salt of (S)-3-(aminomethyl)-5-methylhexanoic acid and (S)-mandelic acid is collected by filtration.
-
The salt is recrystallized from a suitable solvent system to achieve high diastereomeric purity.
-
The resolved salt is then treated with a base to neutralize the mandelic acid, and the (S)-Pregabalin is isolated. The undesired (R)-enantiomer remains in the initial mother liquor.
Chemoenzymatic Synthesis via Enzymatic Resolution
This "green" approach utilizes a lipase to selectively hydrolyze a diester intermediate.
Step 1: Synthesis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (1)
This intermediate is prepared via Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by cyanation.
Step 2: Enzymatic Resolution
-
The racemic diester (1) is suspended in an aqueous phosphate buffer (pH ~7.2).
-
A commercially available lipase, such as Lipolase® , is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30°C). The pH is maintained at 7.2 by the controlled addition of NaOH solution.
-
The enzyme selectively hydrolyzes the (S)-enantiomer of the diester to the corresponding monoacid, 2-carboxyethyl-3-cyano-5-methylhexanoic acid (2) .
-
The reaction is monitored until approximately 50% conversion is reached.
-
After the reaction, the unreacted (R)-ester is extracted with an organic solvent. The aqueous layer containing the sodium salt of the (S)-monoacid is then acidified and extracted to isolate the (S)-monoacid.
Step 3: Decarboxylation and Reduction
-
The isolated (S)-monoacid (2) is heated to promote decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid ethyl ester (3) .
-
The nitrile group of (3) is then reduced to the primary amine using a suitable reducing agent, such as Raney Nickel or through catalytic hydrogenation (e.g., 10% Pd/C under a hydrogen atmosphere), to yield (S)-Pregabalin.[1][8]
Asymmetric Hydrogenation
This highly efficient method uses a chiral catalyst to directly form the desired stereocenter.
Step 1: Synthesis of 3-cyano-5-methylhex-3-enoic acid salt (2)
This substrate is synthesized from appropriate starting materials.[9]
Step 2: Asymmetric Hydrogenation
-
The substrate, 3-cyano-5-methylhex-3-enoic acid salt (2) , is dissolved in a suitable solvent such as methanol.
-
A rhodium catalyst with a chiral phosphine ligand, such as [(S,S)-Me-DuPHOS]Rh(COD)+BF4− , is added.
-
The mixture is subjected to hydrogenation under a pressurized hydrogen atmosphere.
-
The reaction proceeds with high enantioselectivity to yield (S)-3-cyano-5-methylhexanoate (3) in very high enantiomeric excess.[9]
Step 3: Reduction of the Nitrile
-
The resulting (S)-3-cyano-5-methylhexanoate (3) is then subjected to reduction of the nitrile group, typically using a heterogeneous nickel catalyst, to afford (S)-Pregabalin.[9]
Synthesis via Hofmann Rearrangement of a Chiral Amide
This route involves the resolution of an amide intermediate followed by a Hofmann rearrangement.
Step 1: Synthesis of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)
3-isobutylglutaric anhydride is reacted with ammonia to produce the racemic CMH.[13][14]
Step 2: Resolution of CMH
-
Racemic CMH is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine , in a suitable solvent (e.g., a mixture of chloroform and isopropanol).[15]
-
The mixture is heated and then cooled to allow for the selective crystallization of the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine.
-
The salt is isolated by filtration.
-
The resolved (R)-CMH is liberated from the salt by treatment with an acid.
Step 3: Hofmann Rearrangement
-
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in a solution of sodium hydroxide in water and cooled.
-
A solution of bromine in aqueous sodium hydroxide is added while maintaining a low temperature.
-
The reaction mixture is then heated (e.g., to 80°C). This effects the Hofmann rearrangement, converting the amide to a primary amine with the loss of one carbon atom, to yield (S)-Pregabalin.[13]
Visualization of Pathways and Mechanisms
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (S)-Pregabalin, highlighting the key stages where different strategies are employed.
Caption: A simplified workflow for Pregabalin synthesis.
Mechanism of Action of Pregabalin
Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This binding reduces calcium influx, thereby decreasing the release of excitatory neurotransmitters.
Caption: Pregabalin's mechanism of action at the synapse.
Conclusion
The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid has evolved significantly, moving from classical resolution methods to highly efficient and stereoselective processes. Chemoenzymatic routes and asymmetric hydrogenation represent the state-of-the-art in industrial production, offering high yields and enantiomeric purities while minimizing environmental impact. The choice of a particular synthetic pathway will depend on a balance of factors including cost, available infrastructure, and desired scale of production. The continued development of novel catalysts and biocatalysts is expected to further refine the synthesis of this important pharmaceutical, making it more accessible and sustainable. This guide has provided a detailed overview of the core synthetic strategies, offering valuable insights for professionals in the field of drug development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 10. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A Simple Organocatalytic Enantioselective Synthesis of Pregabalin | Semantic Scholar [semanticscholar.org]
- 12. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 13. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 14. Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Neuropathic Pain
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a first-line therapeutic agent for various neuropathic pain conditions.[1][2] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[3][4] This technical guide provides an in-depth exploration of the core molecular and systemic mechanisms by which pregabalin exerts its analgesic effects. The primary mechanism involves high-affinity binding to the α2-δ subunit of presynaptic, voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7] This interaction modulates calcium influx, leading to a reduction in the release of key excitatory neurotransmitters and neuropeptides, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][8][9] Furthermore, pregabalin engages supraspinal pathways, activating descending noradrenergic inhibitory circuits that contribute to its overall anti-nociceptive profile. This document synthesizes current knowledge, presents quantitative data, details key experimental methodologies, and provides visual diagrams of the critical pathways involved.
Core Mechanism of Action: Targeting the α2-δ Subunit
The cornerstone of pregabalin's therapeutic effect in neuropathic pain is its selective and high-affinity binding to the α2-δ auxiliary subunit of voltage-gated calcium channels.[6][7]
The Molecular Target: α2-δ Subunit
Neuropathic pain states are often associated with an upregulation of α2-δ subunits in dorsal root ganglion and dorsal horn neurons.[1] This upregulation contributes to neuronal hyperexcitability and enhanced neurotransmitter release. Pregabalin binds to both α2-δ-1 and α2-δ-2 subunit types.[3][10] This binding is crucial for its analgesic activity, a fact confirmed in mutant mouse models where a single amino acid substitution in the α2-δ-1 protein significantly reduces pregabalin binding and abolishes its analgesic efficacy.[6][7] While pregabalin modulates the function of VGCCs, it is not a direct channel blocker; rather, it is thought to reduce the trafficking of the α2-δ subunit and the calcium channel complex to the presynaptic membrane, thereby decreasing the number of functional channels.[3]
Modulation of Neurotransmitter Release
By binding to the α2-δ subunit, pregabalin reduces the depolarization-dependent influx of calcium into presynaptic nerve terminals.[1][11] Since the release of neurotransmitters from synaptic vesicles is a calcium-dependent process, this action leads to a significant decrease in the synaptic release of several pro-nociceptive molecules implicated in the establishment and maintenance of central sensitization:
-
Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate release in the spinal cord dorsal horn is a hallmark of neuropathic pain. Pregabalin has been shown to inhibit the release of glutamate in various brain regions and, critically, reduces the enhanced, noxious stimulus-induced glutamate release in the spinal cord of neuropathic rats.[12][13][14]
-
Substance P and CGRP: These neuropeptides are released from primary afferent fibers and contribute to neurogenic inflammation and pain signaling. Pregabalin administration has been shown to reduce the release of both substance P and calcitonin gene-related peptide (CGRP), particularly in models of chemotherapy-induced neuropathy.[1][3] It also inhibits substance P-induced NF-κB activation in neuronal and glial cells, suggesting a potential anti-inflammatory role.[15]
The reduction in these excitatory signals helps to dampen the hyperexcitability of dorsal horn neurons, thereby alleviating the symptoms of allodynia and hyperalgesia characteristic of neuropathic pain.[1][2]
Caption: Pregabalin binds to the α2-δ subunit of VGCCs, reducing Ca²⁺ influx and subsequent neurotransmitter release.
Systems-Level Mechanisms
Beyond the synapse, pregabalin's analgesic effects are bolstered by its influence on descending pain modulatory pathways.
Activation of Descending Noradrenergic Pathways
Several studies have demonstrated that pregabalin acts supraspinally to engage the descending noradrenergic pain inhibitory system.[1][16][17] Administration of pregabalin activates noradrenergic neurons in the locus coeruleus.[18] This leads to an increased release of noradrenaline (NA) in the spinal cord dorsal horn.[16][18] The released noradrenaline then acts on spinal α2-adrenoceptors, producing an inhibitory effect on nociceptive transmission.[1][16] The analgesic effects of systemically administered pregabalin can be attenuated by the depletion of spinal noradrenaline or by the blockade of these α2-adrenoceptors, confirming the importance of this descending pathway.[1][16]
Caption: Pregabalin activates the locus coeruleus, enhancing descending noradrenergic inhibition of pain signals.
Other Potential Mechanisms
While the α2-δ interaction is primary, other mechanisms may contribute to pregabalin's effects:
-
Potassium Channels: Some evidence suggests pregabalin may activate ATP-sensitive potassium (KATP) channels, which would hyperpolarize neurons and decrease their excitability.[1][8]
-
Excitatory Amino Acid Transporters (EAATs): Pregabalin may increase the activity of EAATs, which would enhance the clearance of glutamate from the synapse, further reducing excitatory signaling.[1][8]
Quantitative Pharmacodynamics
The interaction of pregabalin with its molecular target and its downstream effects have been quantified in various assays.
| Parameter | Target/Effect | Value | Species/System | Reference |
| Binding Affinity (IC₅₀) | [³H]gabapentin binding competition | 38 nM | Pig brain membranes | [19] |
| Binding Affinity (Kᵢ) | α₂δ-1 subunit | 32 nM | Recombinant human | [10] |
| Binding Affinity (Kᵢ) | α₂δ-2 subunit | 59 nM | Recombinant human | [10] |
| Functional Inhibition | N-type calcium channel currents | ~200 µM | Cultured rat DRG neurons | [20] |
| Clinical Dose Range | Neuropathic Pain | 150 - 600 mg/day | Human | [5][21] |
Key Experimental Protocols
The elucidation of pregabalin's mechanism of action relies on a suite of standardized preclinical assays.
Radioligand Binding Assay
This assay quantifies the affinity of pregabalin for the α2-δ subunit.
-
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of pregabalin for the α2-δ subunit.
-
Methodology:
-
Tissue Preparation: Brain or spinal cord tissue (e.g., from pig or rat) is homogenized and centrifuged to prepare a crude membrane fraction rich in the target protein.[19]
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the α2-δ subunit (e.g., [³H]gabapentin or [³H]pregabalin).
-
Competition: Increasing concentrations of unlabeled pregabalin are added to compete for binding with the radioligand.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioactivity from unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The data are fitted to a competition binding curve to calculate the IC₅₀ value (the concentration of pregabalin that inhibits 50% of the specific radioligand binding).
-
Caption: A typical workflow for a competitive radioligand binding assay to determine binding affinity.
In Vitro Electrophysiology (Patch-Clamp)
This technique directly measures the effect of pregabalin on ion channel function.
-
Objective: To measure the impact of pregabalin on voltage-gated calcium channel currents in isolated neurons.
-
Methodology:
-
Cell Preparation: Neurons, such as dorsal root ganglion (DRG) neurons, are cultured from animal models.[20]
-
Recording: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single neuron (whole-cell patch-clamp configuration). This allows control of the membrane potential and measurement of the ionic currents flowing across the cell membrane.
-
Stimulation: The neuron is held at a specific membrane potential and then depolarized with a voltage step to activate VGCCs, eliciting an inward calcium current.
-
Drug Application: A baseline calcium current is recorded. Subsequently, a solution containing pregabalin (e.g., 200 µM) is perfused over the cell.[20]
-
Measurement: The calcium current is recorded again in the presence of the drug.
-
Analysis: The amplitude of the current before and after drug application is compared to quantify the percentage of inhibition.
-
In Vivo Microdialysis
This procedure allows for the measurement of neurotransmitter levels in the extracellular space of the brain or spinal cord of a living animal.
-
Objective: To determine if pregabalin reduces the in vivo release of glutamate in the spinal cord dorsal horn.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the spinal cord dorsal horn of an anesthetized rat.[13][22]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF based on their concentration gradient. The outflowing aCSF (the dialysate) is collected in timed fractions.
-
Stimulation & Drug Administration: After collecting baseline samples, a noxious stimulus (e.g., formalin injection into the hind paw) is applied to evoke neurotransmitter release.[13][14] The animal is treated with pregabalin (systemically or intrathecally) before or after the stimulus.
-
Analysis: The concentration of glutamate in the dialysate fractions is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC).[23]
-
Behavioral Assay (Von Frey Test)
This is the gold-standard behavioral test for assessing mechanical allodynia (pain in response to a normally non-painful stimulus) in rodent models of neuropathic pain.
-
Objective: To measure the effect of pregabalin on the mechanical paw withdrawal threshold in a rodent model of neuropathic pain.
-
Methodology:
-
Model Induction: A neuropathic pain state is induced in rats or mice, for example, via chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL).[24][25]
-
Acclimatization: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimatize for a period (e.g., 20-60 minutes).[24][26]
-
Stimulation: A series of calibrated von Frey filaments, which apply a specific amount of force when bent, are applied perpendicularly to the plantar surface of the hind paw.[27][28]
-
Threshold Determination: The "up-down" method is commonly used. Testing begins with a mid-range filament. If the animal withdraws its paw, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues for a set number of applications after the first response.[28]
-
Drug Testing: A baseline threshold is established. The animal is then administered pregabalin, and the withdrawal threshold is re-tested at various time points to assess the analgesic effect.
-
Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity. An increase in the threshold after drug administration indicates an anti-allodynic effect.
-
Conclusion
The mechanism of action of this compound in neuropathic pain is multifaceted but centered on a primary, high-affinity interaction with the α2-δ subunit of voltage-gated calcium channels. This specific binding event initiates a cascade that curtails the release of key excitatory neurotransmitters and neuropeptides in pain-processing pathways. This presynaptic inhibition is complemented by the engagement of supraspinal descending noradrenergic systems, which further dampens nociceptive signaling at the spinal level. The selectivity of pregabalin for the α2-δ subunit, with a lack of interaction at numerous other receptors, likely contributes to its therapeutic window.[10] A thorough understanding of these molecular and systemic actions is critical for the rational development of next-generation analgesics targeting the complex pathophysiology of neuropathic pain.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin Patient Tips: 7 things you should know [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin | 148553-50-8 | Calcium Channel | MOLNOVA [molnova.com]
- 12. Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pregabalin and gabapentin inhibit substance P-induced NF-kappaB activation in neuroblastoma and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pregabalin modulation of spinal and brainstem visceral nociceptive processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to Treat Chronic Pain and Strengthen Impaired Descending Noradrenergic Inhibitory System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 27. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 28. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite its structural similarity to GABA, pregabalin exerts its therapeutic effects through a distinct mechanism of action, primarily involving high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at nerve terminals, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This technical guide provides an in-depth overview of the pharmacological profile of pregabalin, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action and Pharmacodynamics
Pregabalin's primary pharmacodynamic effect is mediated by its binding to the α2-δ subunit of VGCCs in the central nervous system. This binding reduces the density of these channels at the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The diminished intracellular calcium concentration, in turn, curtails the release of various excitatory neurotransmitters. This modulation of neurotransmitter release is believed to be the cornerstone of pregabalin's analgesic, anticonvulsant, and anxiolytic properties.
Signaling Pathway of Pregabalin
Caption: Mechanism of action of pregabalin at the presynaptic terminal.
Binding Affinity
The binding affinity of pregabalin to its target is a critical determinant of its potency. The following table summarizes the reported binding constants (Ki) for pregabalin to the α2-δ subunits.
| Target | Species | Preparation | Radioligand | Ki (nM) | Reference |
| α2-δ-1 subunit | Human | Recombinant | [³H]-Gabapentin | 32 | |
| α2-δ-1 subunit | Porcine | Recombinant | [³H]-Pregabalin | 6.0 ± 1.3 | |
| α2-δ-2 subunit | Human | Recombinant | [³H]-Pregabalin | 7.2 ± 1.1 |
In Vitro and In Vivo Potency
The functional consequence of pregabalin's binding is the inhibition of neurotransmitter release and subsequent reduction in neuronal hyperexcitability.
| Assay Type | Model System | Measurement | Value | Reference |
| K⁺-evoked Glutamate Release | Rat Neocortical Slices | IC₅₀ | 5.3 µM | |
| High-intensity Electroshock Se |
An In-depth Technical Guide to Structural Analogues of 3-(Aminomethyl)-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminomethyl)-5-methylhexanoic acid, known as pregabalin, is a crucial therapeutic agent for a variety of neurological disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[1][3] This technical guide provides a comprehensive overview of the structural analogues of pregabalin, detailing their synthesis, structure-activity relationships, and pharmacological evaluation. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Core Compound: this compound (Pregabalin)
Pregabalin is a gamma-aminobutyric acid (GABA) analogue, specifically (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][4] Despite its structural similarity to GABA, it does not bind to GABA receptors.[3][5] Instead, its therapeutic effects are mediated through its interaction with the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1][5] This binding reduces the synaptic release of several excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P, thereby decreasing neuronal excitability.[2][3]
Structural Analogues and Structure-Activity Relationships
The development of structural analogues of pregabalin has been focused on elucidating the structure-activity relationships (SAR) that govern its binding to the α2-δ subunit and its transport into the central nervous system via the system L neutral amino acid transporter.[6][7] Key modifications to the pregabalin scaffold have involved the addition of alkyl groups at various positions.
Alkyl-Substituted Analogues
A series of alkyl-substituted analogues of pregabalin have been synthesized and evaluated for their α2-δ binding affinity and their ability to inhibit the system L transporter.[6][7] The quantitative data for these analogues are summarized in the table below.
| Compound | Structure | α2-δ Binding IC50 (nM) | System L Transporter IC50 (μM) |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | 84 | 12 |
| (3S,4R)-4-Methylpregabalin | (3S,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 23 | 11 |
| (3S,4S)-4-Methylpregabalin | (3S,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 190 | >1000 |
| (R)-Pregabalin | (R)-3-(aminomethyl)-5-methylhexanoic acid | >10,000 | >1000 |
Data sourced from Belliotti et al., 2005.
The data indicate that stereochemistry plays a critical role in the activity of pregabalin analogues. The (S)-enantiomer of pregabalin is significantly more active than the (R)-enantiomer.[6][7] Furthermore, the addition of a methyl group at the 4-position of the pregabalin backbone can influence both α2-δ binding and system L transporter affinity. Notably, (3S,4R)-4-methylpregabalin exhibits a higher affinity for the α2-δ subunit compared to pregabalin while maintaining a similar affinity for the system L transporter, suggesting a potentially improved pharmacological profile.[6][7][8]
Fluorinated Analogues
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Several fluorinated analogues of GABA and pregabalin have been synthesized and evaluated.[4][9] For instance, β-polyfluoroalkyl-GABAs have been investigated as bioisosteres of pregabalin.[9] These studies have shown that while these compounds are structural analogues, they may not always be functional analogues, as some did not inhibit synaptosomal [3H]GABA uptake.[9]
Experimental Protocols
Synthesis of Pregabalin Analogues
A general synthetic scheme for the preparation of alkyl-substituted pregabalin analogues involves a nitromethane conjugate addition approach.[6][7]
Scheme 1: General Synthesis of Alkyl-Substituted Pregabalin Analogues
Caption: General synthetic route for pregabalin analogues.
Detailed Protocol for the Synthesis of (3S,4R)-4-Methylpregabalin:
A detailed synthetic route for (3S,4R)-4-methylpregabalin has been described in the literature.[6][7] The key steps involve the stereoselective synthesis of a chiral precursor followed by a series of functional group transformations to yield the final product.
[3H]Gabapentin Binding Assay
This assay is used to determine the binding affinity of pregabalin analogues to the α2-δ subunit.[10]
Materials and Reagents:
-
[³H]Gabapentin
-
Unlabeled Gabapentin
-
Membrane preparation containing α2-δ subunits (e.g., from porcine brain cortex)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize porcine brain cortex in a suitable buffer and isolate the membrane fraction through centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]Gabapentin, and varying concentrations of the test compound (pregabalin analogue). For non-specific binding control wells, add a high concentration of unlabeled gabapentin.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a dose-response curve.
Caption: Workflow for the [3H]Gabapentin binding assay.
In Vivo Models of Neuropathic Pain
The efficacy of pregabalin analogues in alleviating neuropathic pain is often assessed using animal models such as the chronic constriction injury (CCI) model.[11]
Procedure (CCI Model):
-
Surgical Procedure: In anesthetized rodents, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction.
-
Behavioral Testing: At a set time point post-surgery (e.g., 14 days), when neuropathic pain behaviors are established, animals are treated with the test compound or vehicle.
-
Assessment of Allodynia and Hyperalgesia: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is assessed using a plantar test device.
-
Data Analysis: The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is recorded and compared between the treatment and vehicle groups.
Signaling Pathway
The primary mechanism of action of pregabalin and its analogues involves the modulation of voltage-gated calcium channels.
Caption: Signaling pathway of pregabalin and its analogues.
Conclusion
The study of structural analogues of this compound has provided valuable insights into the SAR for binding to the α2-δ subunit and interaction with the system L transporter. These findings are crucial for the rational design of novel gabapentinoids with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]
- 9. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Pregabalin's Interaction with Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed therapeutic for epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Its primary mechanism of action is not mediated by GABA receptors but through its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction allosterically modulates calcium channel activity, leading to a reduction in the release of excitatory neurotransmitters. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the interaction between pregabalin and VGCCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Pregabalin's Molecular Target: The α2δ Subunit
In vitro studies have conclusively identified the α2δ protein, an auxiliary subunit of VGCCs, as the specific binding site for pregabalin.[1][2] Pregabalin exhibits high affinity for both the α2δ-1 and α2δ-2 isoforms of this subunit.[3][4] This binding is crucial for its therapeutic effects, as demonstrated in studies using mutant mice with a single-point mutation in the α2δ-1 subunit, which leads to a significant reduction in pregabalin binding and a loss of its analgesic efficacy.[5][6][7]
Binding Affinity of Pregabalin
Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a ligand for its receptor. In the context of pregabalin, these assays typically involve the use of radiolabeled pregabalin ([³H]-pregabalin) and membranes prepared from tissues or cells expressing the α2δ subunit. The binding affinity is quantified by the dissociation constant (Ki), with a lower Ki value indicating a higher affinity.
| Preparation | Ligand | Ki (nM) | Reference |
| Human recombinant α2δ-1 | [³H]-pregabalin | 32 | [3] |
| Porcine brain membranes | [³H]-gabapentin | 23 | [8] |
| Rat brain membranes | [³H]-gabapentin | 83 | [8] |
Note: While some studies use [³H]-gabapentin to characterize the binding site, pregabalin generally shows a higher affinity than gabapentin for the α2δ subunit. One study found pregabalin to have a 6-fold higher affinity than gabapentin.[3]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of pregabalin to the α2δ subunit.
Objective: To quantify the binding affinity (Ki) of pregabalin for the α2δ subunit of voltage-gated calcium channels.
Materials:
-
[³H]-pregabalin or [³H]-gabapentin
-
Cell membranes from tissues (e.g., porcine brain, rat cortex) or cell lines expressing recombinant α2δ-1 or α2δ-2 subunits.
-
Unlabeled pregabalin (for competition assays)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-pregabalin), and varying concentrations of unlabeled pregabalin (for competition binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled pregabalin concentration. The data are then fitted to a one-site or two-site binding model to calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through voltage-gated calcium channels in the cell membrane and to assess the effect of pregabalin on this current.
Objective: To determine the functional effect of pregabalin on voltage-gated calcium channel currents.
Materials:
-
Cells expressing the target VGCCs (e.g., dorsal root ganglion neurons, or a cell line like tsA-201 transfected with the channel subunits).
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Pregabalin solution.
Procedure:
-
Cell Preparation: Culture the cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of a few megaohms).
-
Pipette Filling: Fill the micropipette with the intracellular solution.
-
Seal Formation: Under the microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the calcium channels are closed.
-
Elicit Currents: Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing pregabalin at a known concentration.
-
Record Post-Drug Currents: Repeat the voltage-step protocol to record the calcium currents in the presence of pregabalin.
-
Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after the application of pregabalin to determine its effect.
Mechanism of Action: Modulation of Calcium Channel Trafficking
While pregabalin binds to the α2δ subunit, it does not directly block the ion-conducting pore of the calcium channel.[3] Instead, in vitro studies have revealed a more subtle mechanism of action. Pregabalin appears to reduce the trafficking of the α2δ-1 subunit, and consequently the entire calcium channel complex, from intracellular stores to the presynaptic membrane.[3][9] This leads to a decrease in the number of functional calcium channels at the synapse, thereby reducing calcium influx upon neuronal depolarization and subsequently decreasing the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[2][10]
Conclusion
In vitro studies have been instrumental in defining the molecular mechanism of pregabalin. Through techniques like radioligand binding assays and patch-clamp electrophysiology, researchers have established that pregabalin's therapeutic effects are mediated by its specific, high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium channel trafficking and a subsequent decrease in neurotransmitter release, providing a clear rationale for its clinical efficacy in a range of neurological and psychiatric disorders. This guide provides a foundational understanding of the key in vitro methodologies and findings that underpin our knowledge of pregabalin's pharmacology.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 9. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-methylhexanoic acid, commercially known as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, pregabalin does not directly interact with GABA receptors or influence GABA metabolism.[1] Instead, its therapeutic effects, including its anticonvulsant properties, are mediated by a distinct mechanism of action.[1][3] Approved for the adjunctive therapy of partial-onset seizures, pregabalin has demonstrated significant efficacy in various preclinical models of epilepsy, which has been foundational to its clinical development.[3][4][5] This document provides a comprehensive overview of the preclinical data for pregabalin in the context of epilepsy, focusing on its mechanism of action, efficacy in animal models, pharmacokinetic profile, and safety pharmacology.
Mechanism of Action
The primary mechanism of action for pregabalin's anticonvulsant effect is its high-affinity binding to the alpha-2-delta (α2-δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][6][7] This binding is crucial for its pharmacological activity.[3][7] The α2-δ subunit is upregulated in conditions of neuronal hyperexcitability, such as epilepsy. By binding to this subunit, pregabalin modulates calcium influx at presynaptic nerve terminals. This modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1][3] The decreased release of these neurotransmitters is thought to dampen the abnormal neuronal excitability that underlies seizure activity.[3]
Caption: Pregabalin's Mechanism of Action.
Preclinical Efficacy in Rodent Models
Pregabalin has demonstrated a broad spectrum of anticonvulsant activity in various well-established rodent models of epilepsy. Its efficacy is particularly noted in models of partial and generalized tonic-clonic seizures.
| Animal Model | Species | Seizure Type Inhibited | ED₅₀ / Effective Dose | Route of Administration |
| Maximal Electroshock (MES) | Rat | Tonic Extensor | 1.8 mg/kg[4][6] | PO |
| Maximal Electroshock (MES) | Mouse | Tonic Extensor | - | - |
| Audiogenic Seizures (DBA/2 mouse) | Mouse | Tonic Extensor | 2.7 mg/kg[4][6] | PO |
| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | 31 mg/kg[4][6] | PO |
| Kindled Rat Model | Rat | Stage 4-5 Behavioral Seizures | 10 mg/kg (lowest effective dose)[4][6] | IP |
Notably, pregabalin was found to be inactive against spontaneous absence-like seizures in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, suggesting a more specific efficacy profile for certain seizure types.[4][6] The kindled rat model is considered predictive of clinical efficacy against partial-onset seizures, a key indication for pregabalin.[8]
Experimental Protocols
The preclinical evaluation of pregabalin involved several standardized experimental models to characterize its anticonvulsant profile.
Maximal Electroshock (MES) Seizure Test: This model is used to identify agents effective against generalized tonic-clonic seizures.
-
Animals: Male Sprague-Dawley rats or mice.
-
Drug Administration: Pregabalin or vehicle is administered orally (PO) at various doses.
-
Seizure Induction: A high-intensity electrical stimulus (e.g., 50/60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes at the time of predicted peak drug effect.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals from the tonic extensor seizure, is calculated using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animals: Male mice.
-
Drug Administration: Pregabalin or vehicle is administered orally (PO).
-
Seizure Induction: A subcutaneous (SC) or intraperitoneal (IP) injection of the chemoconvulsant pentylenetetrazole (typically 85 mg/kg, SC) is administered.
-
Endpoint: Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.
-
Data Analysis: The ED₅₀ is calculated as the dose protecting 50% of animals from clonic seizures.
Caption: Experimental Workflow for the MES Test.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in various animal species have shown that pregabalin is rapidly absorbed with good oral bioavailability and exhibits linear pharmacokinetics.[9][10] It does not bind to plasma proteins and undergoes negligible metabolism, with the majority of the drug excreted unchanged in the urine.[2][7][10] Preclinical studies confirmed that pregabalin crosses the blood-brain barrier in mice, rats, and monkeys.[2][9]
| Parameter | Mouse | Rat | Monkey | Cat (4 mg/kg) | Dog (4 mg/kg) |
| Tmax (hours) | - | - | - | 2.9 ± 1.2[11] | 1.5[10] |
| Cmax (µg/mL) | - | - | - | 8.3 ± 1.6[11] | 7.15[10] |
| t½ (hours) | 3.4 (IV)[7] | 3.9 (IV)[7] | 5.8 (IV)[7] | 10.4 ± 2.6[11] | 6.9[10] |
| Oral Bioavailability (%) | 94%[7] | 83%[7] | 93% (at 10 mg/kg)[7] | 94% (at 5 mg/kg)[9] | - |
Safety and Tolerability
Preclinical safety pharmacology studies revealed that pregabalin is generally well-tolerated at therapeutic doses. The most common dose-related adverse effects observed in animal models are consistent with those seen in clinical practice and are related to the central nervous system.
| Adverse Effect | Species | Observation |
| Ataxia & Sedation | Rats, Mice, Cats | Observed at dosages 10-30 fold higher than anticonvulsant doses.[4][6] In cats, moderate sedation was seen at 4 mg/kg.[11] |
| Decreased Spontaneous Locomotor Activity | Rats, Mice | Occurred at doses significantly higher than those required for efficacy.[4][6] |
| Reproductive & Developmental Toxicity | - | Preclinical animal studies have reported an increased incidence of structural abnormalities in fetuses and developmental toxicity at high doses.[12][13] |
Genotoxicity studies, including in vitro and in vivo tests, have shown that pregabalin is not mutagenic.[7]
Conclusion
The preclinical data for this compound (pregabalin) robustly support its use as an antiepileptic agent. Its novel mechanism of action, involving the modulation of voltage-gated calcium channels via the α2-δ subunit, effectively reduces neuronal hyperexcitability.[3] Efficacy has been consistently demonstrated in predictive animal models of partial and generalized tonic-clonic seizures.[4][5] Furthermore, pregabalin possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and minimal metabolism.[2][7][9] The preclinical safety profile is well-defined, with CNS-related effects being the primary dose-limiting toxicities.[4][6] These comprehensive preclinical findings provided a strong rationale for the successful clinical development and approval of pregabalin for the treatment of epilepsy.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Currently Available Antiseizure DrugsH. Steve White, Misty D. Smith, and Karen S. Wilcox | Obgyn Key [obgynkey.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pregabalin for the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmsl.cz [mmsl.cz]
- 11. Frontiers | Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats [frontiersin.org]
- 12. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of 3-(Aminomethyl)-5-methylhexanoic Acid to the α2-δ Subunit of Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue that has demonstrated significant efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[1][2][3] Its primary mechanism of action involves a high-affinity interaction with the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5][6] This technical guide provides a comprehensive overview of the binding affinity of pregabalin for the α2-δ subunit, details the experimental protocols for its determination, and illustrates the associated signaling pathways.
Core Mechanism of Action
Pregabalin selectively binds to the α2-δ type 1 and type 2 subunits of presynaptic VGCCs in the central nervous system.[5][7] This binding event is crucial for its therapeutic effects. The interaction with the α2-δ subunit modulates the function of the calcium channel, leading to a reduction in the influx of calcium into the presynaptic neuron upon depolarization. This, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. By dampening excessive neuronal excitability, pregabalin exerts its therapeutic effects.[5] Notably, a single amino acid substitution (R217A) in the α2-δ-1 protein has been shown to significantly reduce the binding affinity of pregabalin, confirming the specificity and importance of this interaction for its analgesic actions.[8][9]
Quantitative Binding Affinity Data
The binding affinity of this compound for the α2-δ subunit is typically quantified using radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that describe the affinity of a ligand for its receptor. A lower value for these constants indicates a higher binding affinity.
| Ligand | Subunit | Binding Parameter | Value (nM) | Source Organism/System |
| [³H]-Pregabalin | Porcine α2-δ-1 (recombinant) | Kd | 6.0 ± 1.3 | Recombinant |
| [³H]-Pregabalin | Human α2-δ-2 (recombinant) | Kd | 7.2 ± 1.1 | Recombinant |
| Pregabalin | α2-δ-1 | Ki | 180 | Not Specified |
Data compiled from publicly available research.[10]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound to the α2-δ subunit is predominantly performed using a radioligand binding assay. The following protocol is a representative methodology based on established practices.[11]
1. Membrane Preparation:
-
Source: Tissues known to express the α2-δ subunit (e.g., porcine brain, rat spinal cord) or cell lines recombinantly expressing the human α2-δ-1 or α2-δ-2 subunit are used.
-
Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove cellular debris. The resulting supernatant is then ultracentrifuged to pellet the membranes containing the target receptor.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous interfering substances. The final pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled ligand (e.g., [³H]-pregabalin or [³H]-gabapentin), and either a buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding). For competition assays, varying concentrations of the test compound (unlabeled pregabalin) are added.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation Assays: In saturation experiments, the concentration of the radioligand is varied, and the resulting data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Assays: In competition assays, the concentration of the unlabeled test compound is varied, and the data are used to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 4. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Initial Safety and Toxicology Profile of Pregabalin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial non-clinical safety and toxicology studies of pregabalin conducted in various animal models. The information is intended to offer a detailed understanding of the preclinical safety profile of this compound for professionals in the field of drug development and research.
Executive Summary
Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), has undergone a battery of non-clinical safety and toxicology evaluations to characterize its potential adverse effects. These studies, conducted in rodent and non-rodent species, have assessed the acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology of pregabalin. This document summarizes the key findings from these preclinical assessments, presenting quantitative data in structured tables, detailing the experimental methodologies, and providing visual representations of key concepts and workflows.
Quantitative Toxicology Data
The following tables summarize the key quantitative data from single-dose, repeated-dose, and reproductive and developmental toxicity studies of pregabalin in various animal models.
Table 1: Single-Dose Toxicity
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Rat | Oral | > 5000 | Ataxia, hypoactivity, convulsions at high doses |
| Mouse | Oral | > 5000 | Ataxia, hypoactivity, convulsions at high doses |
| Mouse | Intraperitoneal | > 5000 | No deaths or signs of toxicity reported at doses up to 5 g/kg.[1] |
Table 2: Repeated-Dose Toxicity
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | Up to 52 weeks | Oral | ≥ 50 | Skin lesions (erythema to necrosis), primarily on the tail.[2] | Not explicitly defined in public documents. |
| Monkey | Up to 1 year | Oral | ≥ 225 | Skin lesions (erythema to necrosis), primarily on the tail.[2] | Not explicitly defined in public documents. |
| Rat | 2 years | Oral | 50, 150, 450 (males); 100, 300, 900 (females) | Ocular lesions (retinal atrophy, corneal inflammation/mineralization) at exposures ≥2 times human exposure.[3] | Not established.[3] |
| Rat | 8 weeks | Oral | 600 | Ovarian, renal, pulmonary, and myocardial fibrosis.[4] | Not determined in this study. |
Table 3: Reproductive and Developmental Toxicity
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | Fertility (Male) | 50 - 2500 | Decreased sperm count and motility, increased abnormal sperm, reduced fertility.[3] | 250 (for reproductive organ histopathology).[3] |
| Rat | Embryo-fetal Development | 500, 1250, 2500 | Maternal toxicity, reduced fetal body weight, skeletal variations. Not teratogenic.[5] | 500 |
| Rabbit | Embryo-fetal Development | 250, 500, 1250 | Maternal toxicity (ataxia, hypoactivity), increased resorptions, retarded ossification at 1250 mg/kg. Not teratogenic. | 500 |
| Mouse | Embryo-fetal Development | 500, 1250, 2500 | No maternal or developmental toxicity observed. | 2500 |
Table 4: Carcinogenicity
| Species | Strain | Duration | Dose Levels (mg/kg/day) | Key Findings |
| Mouse | B6C3F1 & CD-1 | 2 years | 200, 1000, 5000 | Increased incidence of hemangiosarcoma. |
| Rat | Wistar | 2 years | 50, 150, 450 (males); 100, 300, 900 (females) | No evidence of carcinogenicity. |
Experimental Protocols
This section outlines the methodologies for the key toxicology studies conducted on pregabalin.
Single-Dose Toxicity
-
Objective: To determine the acute toxicity and identify the median lethal dose (LD50) of pregabalin following a single administration.
-
Species: Rats and mice.
-
Methodology:
-
Animals were divided into groups and administered single oral doses of pregabalin.
-
Dose levels typically ranged up to 5000 mg/kg.[6]
-
A control group received the vehicle.
-
Animals were observed for clinical signs of toxicity and mortality for a period of up to 14 days.
-
Necropsies were performed on all animals that died during the study and on all surviving animals at the end of the observation period.
-
Repeated-Dose Toxicity
-
Objective: To evaluate the potential toxicity of pregabalin following repeated daily administration over a prolonged period.
-
Species: Rats and monkeys.
-
Methodology:
-
Pregabalin was administered orally to animals on a daily basis for durations ranging from 4 weeks to 1 year.
-
Multiple dose groups were used, along with a control group.
-
Clinical observations, body weight, and food consumption were monitored throughout the study.
-
Hematology, clinical chemistry, and urinalysis were performed at specified intervals.
-
At the end of the treatment period, a full necropsy was conducted, and organs were weighed and examined macroscopically and microscopically.
-
Genetic Toxicology
-
Objective: To assess the potential of pregabalin to induce gene mutations or chromosomal damage.
-
Methodology: A battery of in vitro and in vivo tests were conducted, including:
-
Ames test: To evaluate bacterial reverse gene mutation. Pregabalin was tested in S. typhimurium and E. coli strains with and without metabolic activation.[2]
-
In vitro mammalian cell gene mutation test: To assess for mutagenic potential in mammalian cells.
-
In vitro chromosome aberration test: To evaluate the potential to induce structural chromosomal damage in cultured mammalian cells.[2]
-
In vivo micronucleus test: To assess for chromosomal damage or damage to the mitotic apparatus in bone marrow cells of mice or rats following oral administration of pregabalin at doses up to 2000 mg/kg.[2]
-
Carcinogenicity
-
Objective: To evaluate the carcinogenic potential of pregabalin following long-term administration.
-
Species: Mice (B6C3F1 and CD-1 strains) and Wistar rats.
-
Methodology:
-
Pregabalin was administered in the diet to animals for a period of 2 years.
-
Multiple dose groups were included, along with a control group.
-
Animals were monitored for clinical signs and the development of palpable masses.
-
At the end of the study, a complete histopathological examination of all organs and tissues was performed to identify any neoplastic changes.
-
Reproductive and Developmental Toxicity
-
Objective: To assess the potential effects of pregabalin on fertility, and embryonic and fetal development.
-
Species: Rats, mice, and rabbits.
-
Methodology:
-
Fertility and Early Embryonic Development (Segment I): Male and female rats were administered pregabalin prior to and during mating to assess effects on reproductive performance.
-
Embryo-fetal Development (Segment II): Pregnant animals were administered pregabalin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal abnormalities.
-
Prenatal and Postnatal Development (Segment III): Pregnant rats were administered pregabalin from implantation through lactation to evaluate effects on the development and maturation of the offspring.
-
Safety Pharmacology
-
Objective: To investigate the potential undesirable pharmacodynamic effects of pregabalin on vital physiological functions.
-
Methodology: A core battery of studies was conducted to assess the effects on the central nervous, cardiovascular, and respiratory systems.
-
Central Nervous System: A modified Irwin test or a functional observational battery was conducted in rats to evaluate behavioral, autonomic, and neuromuscular effects.[7]
-
Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) were evaluated in conscious, telemetered dogs or monkeys.[8][9]
-
Respiratory System: Respiratory rate and function were assessed in conscious rats using whole-body plethysmography.[10]
-
Visualizations
The following diagrams illustrate key concepts and experimental workflows related to the preclinical safety assessment of pregabalin.
Caption: Mechanism of Action of Pregabalin.
Caption: Repeated-Dose Toxicity Study Workflow.
Caption: Safety Pharmacology Core Battery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. Developmental Toxicity Studies with Pregabalin in Rats: Significance of Alterations in Skull Bone Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 8. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 9. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety Pharmacology Studies: Importance of WBP - Vivotecnia [vivotecnia.com]
Methodological & Application
Application Note: Quantification of Pregabalin in Human Plasma using HPLC with UV Detection
An HPLC method for the quantification of 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) in plasma requires a robust and validated protocol, particularly because pregabalin lacks a native chromophore for UV detection. This necessitates a derivatization step to enable sensitive quantification. This document provides a detailed application note and protocol for this purpose, targeting researchers and professionals in drug development.
Introduction
This compound, commonly known as pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][3] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. A significant analytical challenge is that pregabalin lacks a UV-absorbing chromophore, making direct detection by HPLC-UV difficult.[4]
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of pregabalin in human plasma. The method involves a pre-column derivatization step using 1-fluoro-2,4-dinitrobenzene (FDNB) to form a chromophoric complex, allowing for sensitive UV detection.[1][3]
Principle
The method is based on the derivatization of the primary amine group of pregabalin with FDNB under alkaline conditions. This reaction yields a dinitrophenyl (DNP) derivative that strongly absorbs UV radiation at 360 nm.[1][3] The plasma sample is first deproteinized, and the supernatant is then subjected to the derivatization reaction. The resulting derivative is separated from interfering substances on a C18 reversed-phase column and quantified using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
Pregabalin reference standard
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)[4]
-
Boric acid (H₃BO₃)[1]
-
Potassium chloride (KCl)[1]
-
Hydrochloric acid (HCl)
-
Human plasma (drug-free)
-
Water (HPLC grade)[1]
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV-VIS detector[1]
-
Reversed-phase C18 column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)[1][3]
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
pH meter
3. Preparation of Solutions
-
Stock Standard Solution of Pregabalin (200 µg/mL): Accurately weigh 20 mg of pregabalin reference standard and dissolve it in 100 mL of distilled water.[1]
-
Calibration Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by subsequent dilution of the stock solution with distilled water.[1]
-
FDNB Reagent (16 mM): Dissolve 300 mg of FDNB in 100 mL of acetonitrile. Handle with care as it is a skin irritant.[1]
-
Borate Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of boric acid and potassium chloride in distilled water and adjust the pH to 8.2.[1]
-
Mobile Phase (Acetonitrile : 50 mM KH₂PO₄, 60:40 v/v, pH 2.5): Prepare 50 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with phosphoric acid. Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer. Filter and degas before use.[4]
4. Sample Preparation and Derivatization Protocol
-
Protein Precipitation: To 500 µL of plasma sample in a centrifuge tube, add 1 mL of cold acetonitrile/methanol mixture (85:15 v/v).[5]
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 3500 rpm for 5 minutes.[5]
-
Transfer the clear supernatant to a new clean test tube.
-
Derivatization: To the supernatant, add 500 µL of borate buffer (pH 8.2) and 75 µL of the FDNB reagent.[1]
-
Vortex the mixture for 10 seconds.
-
Heat the mixture in a water bath at 60°C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add 75 µL of 1 M HCl to stop the reaction.[1]
-
Injection: Inject 20 µL of the final solution into the HPLC system.[1]
Workflow Diagram
Caption: Workflow for HPLC Quantification of Pregabalin in Plasma.
Data and Method Validation
The performance of the HPLC method should be validated according to ICH guidelines to ensure its suitability for quantitative analysis.[6] Key validation parameters are summarized below based on typical results from published methods.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Nova-Pak C18 or equivalent (e.g., 150 x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ (60:40, v/v), pH 2.5[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 360 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[7] |
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [1][3] |
| Limit of Detection (LOD) | 1.5 µg/mL (in urine) | [4] |
| Limit of Quantification (LOQ) | 2.5 µg/mL (in urine) | [4] |
| Accuracy (Recovery) | 90.8% - 102% | [4][8] |
| Precision (RSD%) | ||
| - Intra-day | < 2.0% | [3] |
| - Inter-day | < 6.0% |[3][4] |
The described HPLC method with pre-column derivatization using FDNB is simple, sensitive, and accurate for the quantification of this compound in plasma.[1][4] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in clinical and research laboratories.[1] While LC-MS/MS methods may offer higher sensitivity, this HPLC-UV method provides a reliable and more accessible alternative for many laboratories.[4]
References
- 1. asianpubs.org [asianpubs.org]
- 2. frontagelab.com [frontagelab.com]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jchr.org [jchr.org]
Application Notes: Laboratory-Scale Synthesis of (S)-Pregabalin
These application notes provide detailed protocols for several common laboratory-scale synthetic routes to (S)-Pregabalin ((S)-(+)-3-(aminomethyl)-5-methylhexanoic acid), a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and anxiety disorders. The protocols are intended for researchers, scientists, and drug development professionals. The synthesis of the (S)-enantiomer is crucial as it is the pharmacologically active form.[1][2]
The following sections detail three distinct and established synthetic strategies:
-
Classical Resolution: Synthesis of a racemic intermediate followed by resolution using a chiral amine and subsequent Hofmann rearrangement.
-
Asymmetric Catalysis: Enantioselective synthesis using asymmetric hydrogenation with a chiral rhodium catalyst.
-
Chemoenzymatic Synthesis: A "green chemistry" approach utilizing an enzymatic resolution step.
Protocol 1: Synthesis via Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid
This route involves the synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid from 3-isobutylglutaric anhydride, followed by classical resolution with a chiral amine. The desired (R)-enantiomer of the amide is then subjected to a Hofmann rearrangement to yield (S)-Pregabalin.[2][3]
Experimental Protocol
Step 1: Synthesis of 3-Isobutylglutaric Anhydride
-
Combine 3-isobutylglutaric acid with acetic anhydride.[3]
-
Heat the mixture to reflux. The reaction progress can be monitored by the cessation of acetic acid distillation.
-
After completion, remove the excess acetic anhydride under reduced pressure to yield crude 3-isobutylglutaric anhydride, which can be used directly in the next step.
Step 2: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)
-
Dissolve the crude 3-isobutylglutaric anhydride in a suitable solvent such as methyl tert-butyl ether (MTBE).[3]
-
Add aqueous ammonia (e.g., 28% ammonium hydroxide) to the solution and stir vigorously.
-
Separate the aqueous layer, which contains the ammonium salt of the product.
-
Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1.5-2.0 to precipitate the product.[3]
-
Filter the resulting solid, wash with cold water, and dry to obtain racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Step 3: Resolution of Racemic CMH
-
Dissolve the racemic CMH in a mixture of ethanol and chloroform.[3][4]
-
Add (R)-(+)-1-phenylethylamine to the solution. The diastereomeric salt of (R)-CMH with (R)-phenylethylamine will preferentially crystallize.
-
Heat the mixture to 55 °C for about 1 hour, then allow it to cool to room temperature to complete crystallization.[4]
-
Filter the solid salt and wash with a cold solvent mixture.
-
To liberate the free acid, treat the salt with an aqueous acid solution (e.g., HCl) and extract the (R)-CMH into an organic solvent. Evaporation of the solvent yields the resolved (R)-enantiomer.
Step 4: Hofmann Rearrangement to (S)-Pregabalin
-
Prepare a solution of sodium hypobromite (Hofmann reagent) by adding bromine to a cold aqueous solution of sodium hydroxide.[5][6]
-
Add the resolved (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to the Hofmann reagent solution.
-
Heat the reaction mixture, typically to around 80-90 °C, until the reaction is complete.[5][7]
-
Cool the reaction mixture and carefully adjust the pH to the isoelectric point of pregabalin (around 7.0) using a mineral acid like HCl.[5]
-
(S)-Pregabalin will precipitate from the solution. Filter the solid, wash with cold water and then a solvent like methanol, and dry to obtain the final product.[5]
Workflow Diagram
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation
This modern approach achieves high enantioselectivity through the asymmetric hydrogenation of a prochiral olefin precursor using a chiral rhodium catalyst, such as one complexed with a DuPHOS ligand. This method avoids classical resolution, improving atom economy.[8][9][10]
Experimental Protocol
Step 1: Synthesis of 3-Cyano-5-methylhex-3-enoic Acid Salt
-
This precursor can be synthesized via several routes, often starting with a Knoevenagel condensation between isovaleraldehyde and a cyanoacetate.[11]
-
The resulting product is then hydrolyzed to the corresponding carboxylic acid salt (e.g., potassium or sodium salt). This substrate may exist as a mixture of E and Z isomers.[9]
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the 3-cyano-5-methylhex-3-enoic acid salt in a suitable solvent like methanol.[12]
-
Add a chiral rhodium catalyst, for example, [Rh(cod)(Me-DuPHOS)]BF4. The catalyst loading is typically low (e.g., 0.1-1 mol%).
-
Purge the reactor with hydrogen gas and then pressurize it to the desired pressure (e.g., 30-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases. The reaction yields the (S)-3-cyano-5-methylhexanoate salt with high enantiomeric excess.[8][10]
Step 3: Reduction of the Nitrile Group
-
After the hydrogenation, the catalyst can be removed by filtration. The resulting solution containing (S)-3-cyano-5-methylhexanoate is used directly.
-
Add a catalyst for nitrile reduction, such as Raney Nickel or Palladium on Carbon (Pd/C).[8][12]
-
Pressurize the reactor with hydrogen (this may require higher pressure than the first step).
-
Heat the reaction mixture as required to drive the reduction to completion.
-
After the reaction, filter off the catalyst.
-
Adjust the pH of the filtrate to precipitate (S)-Pregabalin. The product can be further purified by recrystallization from a water/alcohol mixture.[5]
Workflow Diagram
Protocol 3: Chemoenzymatic Synthesis
This route employs an enzyme for a key stereoselective step, offering a green and highly efficient alternative. One common strategy involves the enzymatic resolution of a racemic cyanoester intermediate using a lipase.[13][14][15]
Experimental Protocol
Step 1: Synthesis of Racemic 2-Carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester
-
Perform a Claisen condensation between isovaleraldehyde and diethyl malonate in the presence of a base like di-n-propyl amine and acetic acid.[14]
-
The resulting ene-diester is then subjected to a Michael addition with a cyanide source (e.g., KCN) to yield the racemic dicyano compound.[12]
-
Selective hydrolysis and decarboxylation leads to the racemic cyano ester precursor.[12]
Step 2: Enzymatic Resolution
-
Prepare a buffered aqueous solution and add the racemic cyano ester.
-
Introduce a lipase, such as Lipolase or Candida antarctica lipase B (CAL-B), to the mixture.[15][16]
-
The enzyme will selectively hydrolyze one of the enantiomers (e.g., the R-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
-
Maintain the pH of the reaction mixture with a base to neutralize the acid being formed.
-
Once the reaction reaches approximately 50% conversion, stop the reaction.
-
Separate the unreacted (S)-ester from the (R)-acid salt by extraction with an organic solvent.
Step 3: Conversion to (S)-Pregabalin
-
Take the separated (S)-ester and hydrolyze the ester group using a base (e.g., NaOH).
-
The resulting (S)-cyano acid is then hydrogenated to reduce the nitrile group to an amine, typically using a catalyst like Raney Nickel or Pd/C under hydrogen pressure.[14]
-
Work-up involves filtering the catalyst and adjusting the pH to isolate the final (S)-Pregabalin product.
Workflow Diagram
Data Summary
The choice of synthetic route often depends on factors like cost, scalability, efficiency, and environmental impact. The following table summarizes typical quantitative data for the described protocols.
| Parameter | Protocol 1: Classical Resolution | Protocol 2: Asymmetric Hydrogenation | Protocol 3: Chemoenzymatic |
| Overall Yield | 12-20%[11][15] | ~30-40%[15] | 30-75%[15][16] |
| Enantiomeric Excess (ee) | >99.5% (after resolution)[11] | >99%[8] | >99.5%[15] |
| Key Reagent | (R)-(+)-1-Phenylethylamine | Chiral Rhodium-DuPHOS Catalyst | Lipase / Nitrilase Enzyme |
| Primary Advantage | Use of classical, well-understood reactions. | High efficiency and atom economy. | "Green" process, high selectivity. |
| Primary Disadvantage | Theoretical max yield of 50% (loss of one enantiomer), multiple steps.[11] | High cost of the chiral catalyst. | Enzyme stability and cost can be a factor. |
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 3. WO2009004643A2 - An improved process for preparation of (s)-pregabalin and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 8. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A Process For The Preparation Of Pregabalin [quickcompany.in]
- 12. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 13. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 16. An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme - ProQuest [proquest.com]
Application Notes and Protocols for the Use of 3-(Aminomethyl)-5-methylhexanoic Acid in Rodent Models of Fibromyalgia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, in established rodent models of fibromyalgia. This document outlines detailed experimental protocols, summarizes quantitative data on the efficacy of pregabalin, and illustrates key signaling pathways and experimental workflows.
Introduction
Fibromyalgia is a complex chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, and sleep disturbances. Animal models are crucial for investigating the pathophysiology of fibromyalgia and for the preclinical evaluation of potential therapeutics.[1][2] Two of the most commonly used rodent models are the reserpine-induced myalgia (RIM) model and the acid-induced chronic widespread pain (CWP) model.[3][4]
Pregabalin, an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a first-line treatment for fibromyalgia in humans.[5][6] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[5][7][8] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P, which play a key role in pain transmission and central sensitization.[8][9]
Rodent Models of Fibromyalgia
Reserpine-Induced Myalgia (RIM) Model
This model induces a fibromyalgia-like state through the depletion of monoamines (serotonin, norepinephrine, and dopamine), which are crucial for descending inhibitory pain pathways.[3]
Acid-Induced Chronic Widespread Pain (CWP) Model
This model mimics the chronic, widespread pain characteristic of fibromyalgia by inducing long-lasting muscle hyperalgesia through repeated intramuscular injections of acidic saline.[4][10] This method produces bilateral and widespread mechanical hyperalgesia without causing significant inflammation or muscle tissue damage.[4][11]
Quantitative Data Summary
The following tables summarize the effects of pregabalin on pain-related behaviors in rodent models of fibromyalgia.
Table 1: Effect of Pregabalin on Mechanical Allodynia
| Rodent Model | Species | Pregabalin Dose (Route) | Outcome Measure | Results | Reference |
| RIM | Rat | 30 mg/kg (p.o.) | Paw Withdrawal Threshold (von Frey) | Significant increase in withdrawal threshold compared to vehicle. | [2] |
| CWP | Mouse | 30 and 60 mg/kg (i.p.) | Muscle Withdrawal Threshold | Significant attenuation of muscle hyperalgesia in males. | [10][12] |
| Neuropathic Pain | Rat | 3, 10, 30 mg/kg (i.p.) | Tactile Allodynia (von Frey) | Dose-dependent attenuation of tactile allodynia. | [13] |
| Neuropathic Pain | Rat | 1, 10, 100 mg/kg (i.p.) | Mechanical Withdrawal Threshold | Dose-dependent reversal of reduced withdrawal thresholds. | [9] |
Table 2: Effect of Pregabalin on Thermal Hyperalgesia
| Rodent Model | Species | Pregabalin Dose (Route) | Outcome Measure | Results | Reference |
| Inflammatory Pain | Rat | 10 and 30 mg/kg (oral) | Heat Hyperalgesia (Hargreaves Test) | Significant reduction in heat hyperalgesia. | [14] |
| RIM | Mouse | 10, 30, 100 mg/kg (i.p.) | Hind Paw Withdrawal Latency (Hargreaves) | Dose-dependent increase in withdrawal latency. | [1] |
| CWP | Mouse | Not specified | Not specified | N/A |
Table 3: Effect of Pregabalin on Motor Function
| Test | Species | Pregabalin Dose (Route) | Outcome Measure | Results | Reference |
| Rotarod | Mouse | 30 and 60 mg/kg (i.p.) | Latency to First Fall | Significant decrease in latency to fall, indicating motor impairment. | [12] |
| Rotarod | Rat | 10 mg/kg | Time on Rod | Significant reduction in time spent on the revolving rod. | [15] |
Experimental Protocols
Protocol 1: Induction of the Reserpine-Induced Myalgia (RIM) Model in Rats
Materials:
-
Reserpine powder
-
Vehicle (e.g., 0.5% acetic acid in saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a fresh solution of reserpine in the vehicle at a concentration of 1 mg/mL.
-
Administer reserpine via subcutaneous (s.c.) injection at a dose of 1 mg/kg.[2][16]
-
Repeat the injection once daily for three consecutive days.[16]
-
Allow for a post-injection period (typically 24-48 hours after the last injection) for the fibromyalgia-like symptoms to develop before commencing behavioral testing.
Protocol 2: Induction of the Acid-Induced Chronic Widespread Pain (CWP) Model in Mice
Materials:
-
Sterile saline (0.9% NaCl)
-
Hydrochloric acid (HCl) to adjust pH
-
pH meter
-
Syringes and needles for intramuscular injection
Procedure:
-
Prepare acidic saline by adjusting the pH of sterile saline to 4.0 with HCl.[4][10]
-
On day 0, administer a 20 µL intramuscular (i.m.) injection of the acidic saline into the gastrocnemius muscle of one hind limb.[17]
-
On day 5, administer a second 20 µL i.m. injection of acidic saline into the same muscle.[10]
-
Bilateral mechanical hyperalgesia typically develops within 24 hours of the second injection and can persist for several weeks.[4]
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
Procedure:
-
Acclimatize the animal to the testing environment by placing it on the elevated mesh platform for at least 30 minutes before testing.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
Protocol 4: Assessment of Motor Coordination (Rotarod Test)
Materials:
-
Rotarod apparatus
Procedure:
-
Acclimatize the animals to the rotarod apparatus for several days before the test day. This typically involves placing the animals on the stationary or slowly rotating rod.
-
On the test day, place the animal on the rod, which is then accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Administer pregabalin or vehicle and repeat the test at specified time points (e.g., 90 minutes post-injection) to assess drug-induced motor impairment.[12]
Signaling Pathways and Workflows
Signaling Pathway of Pregabalin's Analgesic Action
Caption: Mechanism of action of pregabalin at the presynaptic terminal.
Experimental Workflow for the CWP Model and Pregabalin Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. Pregabalin in the treatment of chronic pain: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.jofph.com [files.jofph.com]
- 15. ijbcp.com [ijbcp.com]
- 16. Evidences for amelioration of reserpine-induced fibromyalgia in rat by low dose of gamma irradiation and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Allodynia by Splenocytes From Mice With Acid-Induced Fibromyalgia-Like Generalized Pain and Its Sexual Dimorphic Regulation by Brain Microglia [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays to Study the Effects of Pregabalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to investigate the molecular and cellular effects of pregabalin. The primary mechanism of action of pregabalin involves its binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs), which leads to a modulation of neurotransmitter release.[1][2][3][4]
Radioligand Binding Assay for Pregabalin Affinity
This assay quantifies the binding affinity of pregabalin to its target, the α2δ subunit of VGCCs, in native tissues or recombinant cell systems.
Experimental Protocol
1. Membrane Preparation:
-
Homogenize porcine brain tissue or cultured cells expressing the α2δ-1 subunit (e.g., HEK293 cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the prepared membranes (40-75 µg of protein), [3H]pregabalin (e.g., 20 nM), and varying concentrations of unlabeled pregabalin or test compounds in a binding buffer.[5]
-
For non-specific binding determination, include a high concentration of unlabeled gabapentin or pregabalin.
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to a one-site competition binding equation using non-linear regression analysis.
Data Presentation
| Compound | Target | Tissue/Cell Source | Ki (nM) | Reference |
| Pregabalin | α2δ-1 Subunit | Pig Brain Membranes | 180 | [6] |
| Pregabalin | α2δ-1 Subunit | Recombinant HEK293 cells | - | [5] |
Neurotransmitter Release Assay
This assay measures the effect of pregabalin on the depolarization-induced release of excitatory neurotransmitters, such as glutamate, from neuronal cultures or brain slices.[7][8]
Experimental Protocol
1. Cell Culture/Slice Preparation:
-
Culture primary cortical or dorsal root ganglion (DRG) neurons.
-
Alternatively, prepare acute brain slices (e.g., from the neocortex) from rodents.[7]
2. Pre-incubation with Pregabalin:
-
Incubate the cultured neurons or brain slices with varying concentrations of pregabalin or vehicle control for a specified duration.
3. Depolarization and Supernatant Collection:
-
Induce neurotransmitter release by depolarization, for example, by applying a high concentration of potassium chloride (e.g., 70 mM K+).[7]
-
Collect the supernatant at specific time points before and after depolarization.
4. Neurotransmitter Quantification:
-
Measure the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected supernatants. This can be done using various methods, such as:
- High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
- Enzyme-linked immunosorbent assay (ELISA).
- Amperometry.[7]
5. Data Analysis:
-
Calculate the amount of neurotransmitter released and express it as a percentage of the control (vehicle-treated) condition.
-
Determine the dose-response relationship and the EC50 value for pregabalin's inhibitory effect.
Data Presentation
| Pregabalin Concentration (µM) | Inhibition of K+-evoked Glutamate Release (%) | Cell/Tissue Type | Reference |
| 100 | Significant attenuation | Rat Neocortical Slices | [7] |
Calcium Imaging Assay
This assay visualizes and quantifies changes in intracellular calcium concentrations in response to neuronal stimulation, and how this is modulated by pregabalin.
Experimental Protocol
1. Cell Preparation and Loading:
-
Culture primary neurons (e.g., DRG neurons) on glass coverslips.[9][10]
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Pregabalin Treatment:
-
Incubate the dye-loaded cells with pregabalin or vehicle control. The incubation time can be varied to study acute versus chronic effects.[9]
3. Live-Cell Imaging:
-
Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Stimulate the cells to induce calcium influx, for example, by applying a depolarizing stimulus (e.g., high K+) or a specific agonist.
-
Record the changes in fluorescence intensity over time.
4. Data Analysis:
-
Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in pregabalin-treated cells versus control cells.
Data Presentation
| Cell Type | Pregabalin Concentration (µM) | Effect on Calcium Influx | Reference |
| DRG Neurons | 10 (chronic exposure) | Attenuation of high-voltage-activated calcium channel currents | [9][10] |
| Rat Neurons | 200 | Inhibition of N-type calcium channel currents | [11] |
Gene Expression Analysis via RT-qPCR
This method is used to determine if pregabalin alters the transcription of specific genes, such as those encoding the α2δ subunit or genes involved in neuronal development and function.[12][13][14]
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture relevant cells, such as primary chondrocytes, embryonic cortical neurons, or ventral midbrain dopaminergic neurons.[12][13][14]
-
Treat the cells with pregabalin at various concentrations and for different durations.
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target genes (e.g., CACNA2D1, COL2A1, HIF-1α, CHAD, Dlx2, Nhlh2, Otp, Gad67, Bdnf, Dat, Drd2) and a reference gene (e.g., GAPDH or ACTB).[12][13][14]
-
Use a qPCR instrument to amplify and detect the DNA in real-time.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in pregabalin-treated samples relative to untreated controls.
Data Presentation
| Cell Type | Pregabalin Concentration (µM) | Gene | Effect | Reference |
| Osteoarthritic Chondrocytes | Not specified | COL2A1, HIF-1α, CHAD | Decreased expression at 24h | [12] |
| Embryonic Cortical Neurons | 10 | Dlx2, Nhlh2, Otp, Gad67 | Downregulation | [13][15] |
| Ventral Midbrain Dopaminergic Neurons | 10 | Bdnf, Dat, Drd2 | Upregulation | [14] |
Cell Viability and Morphology Assays
These assays assess the potential cytotoxic effects of pregabalin and its impact on neuronal morphology.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture neuronal cell lines (e.g., PC12) or primary neurons (e.g., DRG neurons).[16][17]
-
Treat the cells with a range of pregabalin concentrations for various durations (e.g., 24 hours to 7 days).[17]
2. Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cell cultures and incubate.
-
Viable cells will reduce the MTT to formazan, which can be solubilized.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance.
3. Morphological Analysis (Immunocytochemistry):
-
Fix the treated and control cells.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin) or cytoskeletal proteins (e.g., α-tubulin, neurofilament L).[16][17]
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the cells using a fluorescence microscope.
-
Analyze neuronal morphology, such as neurite length and branching.
Data Presentation
| Cell Line/Type | Pregabalin Concentration | Duration | Effect on Viability | Effect on Morphology | Reference |
| PC12 cells | Increasing concentrations | 24 hours | No cytotoxic effects | No alteration of cytoskeleton | [16][17] |
| DRG neurons | 100 µM | 7 days | Not specified | No alteration of cytoskeleton | [17] |
| Embryonic Cortical Neurons | 10 µM | Not specified | No effect | No effect | [13][15] |
Visualizations
Caption: Pregabalin's mechanism of action at the presynaptic terminal.
Caption: Workflow for a neurotransmitter release assay.
Caption: Relationship between different cell-based assays for pregabalin.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Analysis of the long-term actions of gabapentin and pregabalin in dorsal root ganglia and substantia gelatinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the effects of pregabalin on chondrocyte proliferation and CHAD, HIF-1α, and COL2A1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Prenatal Exposure to Pregabalin on the Development of Ventral Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the effect of pregabalin on neuronal development using ultrashort self-assembling peptides: Assessing 3D neuronal cultures with high throughput robotic 3D bioprinting | Semantic Scholar [semanticscholar.org]
- 16. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Application Note: High-Throughput Analysis of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Biological Samples by LC-MS/MS
Introduction
3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is an anticonvulsant and analgesic drug used for treating neuropathic pain, fibromyalgia, and partial seizures.[1] Accurate quantification of pregabalin in biological matrices like plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed protocols and quantitative data for the analysis of pregabalin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific method for this purpose.
Analytical Approaches
The successful LC-MS/MS analysis of pregabalin from biological samples involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: The primary goal is to extract pregabalin from the complex biological matrix and remove interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] PPT is a rapid and simple method, often using methanol or trichloroacetic acid.[1][4] LLE, using solvents like methylene chloride, offers a cleaner extract.[2] SPE provides the cleanest samples and can be automated for high-throughput analysis.[3]
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate pregabalin from endogenous components. C8 and C18 columns are commonly used.[2][4] The mobile phase usually consists of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with an acidic modifier like formic or acetic acid to enhance ionization.[2][4]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][3] Pregabalin is typically ionized using positive ion electrospray ionization (ESI).[1] An internal standard (IS), such as gabapentin or a deuterated form of pregabalin (pregabalin-d4), is used to ensure accuracy and precision.[1][2]
Quantitative Data Summary
The following tables summarize the validation parameters from various validated LC-MS/MS methods for pregabalin analysis in human plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Pregabalin
| Linearity Range | LLOQ | Internal Standard | Reference |
| 99.79 – 4019.90 ng/mL | 99.79 ng/mL | Gabapentin | [2] |
| 50 – 50000 ng/mL | 50 ng/mL | Pregabalin-d4 | [1] |
| 1 – 250 ng/mL | 1 ng/mL | Gabapentin | [3] |
| 0.1 – 15.0 µg/mL | 0.1 µg/mL | Gabapentin | [5] |
Table 2: Accuracy and Precision Data for Pregabalin Quantification
| QC Level | Intra-batch CV% | Inter-batch CV% | Accuracy (RE%) | Reference |
| LLOQ, Low, Mid, High | ≤ 6.89% | < 9.09% | -4.17% to +10.00% | [5] |
| LLOQ, Low, Mid, High | Not Specified | Not Specified | Within acceptance criteria | [1] |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery | Matrix Effect | Reference |
| 150, 2500, 3800 ng/mL | 101.0 ± 2.8% | 103.0% to 106.0% | [1] |
| 75 ng/mL | 91.4% | -7.0% | [3] |
| Three QC Levels | 80.45% – 89.12% | Not Specified | [5] |
Experimental Workflow
The general workflow for the LC-MS/MS analysis of pregabalin in biological samples is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis of pregabalin.
Detailed Experimental Protocols
Here are detailed protocols based on established methods. Users should perform their own validation according to regulatory guidelines.
Protocol 1: Protein Precipitation (PPT) Method[1]
This protocol is a rapid and high-throughput method suitable for large sample batches.
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., pregabalin-d4).
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer 200 µL of the clear supernatant to a new tube.
-
Add 400 µL of purified water to the supernatant.
-
Vortex briefly and transfer to an HPLC vial.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AC or equivalent.[1]
-
Column: Synergi Max-RP (50 x 2.0 mm, 4 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol.
-
Flow Rate: Gradient elution (details to be optimized).
-
Injection Volume: 20 µL.[1]
-
MS System: Sciex API 4000 or equivalent.[1]
-
Ionization: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions:
-
Protocol 2: Liquid-Liquid Extraction (LLE) Method[2]
This protocol provides a cleaner extract compared to PPT.
-
Sample Preparation:
-
Pipette 400 µL of plasma into a glass tube.
-
Add 50 µL of the internal standard working solution (e.g., Gabapentin, 50 µg/mL).[2]
-
Vortex for 15 seconds.
-
Add 4 mL of 0.1% formic acid in methylene chloride.[2]
-
Vortex for 20 minutes at 100 RPM.[2]
-
Centrifuge at 4000 RPM for 5 minutes at 4°C.[2]
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Vortex for 30 seconds and transfer to an HPLC vial.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.[2]
-
Column: Hypurity advance (50 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of Methanol and 0.1% acetic acid (80:20 v/v).[2]
-
Flow Rate: 0.250 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
MS System: API-2000 or equivalent.[2]
-
Ionization: Positive Electrospray Ionization (ESI+).[2]
-
MRM Transitions:
-
Protocol 3: Solid-Phase Extraction (SPE) Method[3]
This protocol yields the highest sample purity and is ideal for achieving low limits of quantification.
-
Sample Preparation:
-
Spike 285 µL of plasma with 15 µL of appropriate stock standard and 30 µL of internal standard (e.g., Gabapentin).[3]
-
Condition a SOLA CX 10 mg/1 mL SPE cartridge.[3]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 250 µL of 50:50:0.1 (v/v) water/methanol/formic acid.[3]
-
Transfer to an HPLC vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: Accucore PFP HPLC column.[3]
-
Mobile Phase: Reversed-phase gradient conditions.[3]
-
Detection: Triple quadrupole mass spectrometer.[3]
-
Ionization: Positive polarity, heated electrospray ionisation (HESI).[3]
-
MRM Transitions:
-
Pregabalin: To be determined by infusion.
-
Gabapentin (IS): To be determined by infusion.
-
-
The LC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the quantitative analysis of this compound in biological samples. The choice of sample preparation protocol—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—depends on the specific requirements of the study, such as required sensitivity, sample cleanliness, and throughput. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis.
References
- 1. frontagelab.com [frontagelab.com]
- 2. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Clinical Trials of Pregabalin in Anxiety Disorders
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals designing and conducting clinical trials to evaluate the efficacy and safety of pregabalin for the treatment of anxiety disorders, particularly Generalized Anxiety Disorder (GAD).
Introduction and Background
Pregabalin is an anticonvulsant and anxiolytic medication.[1] Its mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[2][3] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters such as glutamate.[3][4][5] Unlike benzodiazepines, pregabalin does not directly interact with GABA-A or GABA-B receptors.[3][6] Clinical studies have consistently demonstrated the efficacy of pregabalin in treating GAD, with an onset of action observed as early as the first week of treatment.[2][7]
Mechanism of Action
Pregabalin's anxiolytic effect is primarily attributed to its high-affinity binding to the α2-δ protein, an auxiliary subunit of voltage-gated calcium channels.[2] This interaction is thought to occur in a state-dependent manner, preferentially affecting "over-excited" neurons.[6] By reducing calcium-dependent release of excitatory neurotransmitters in key brain regions implicated in anxiety, such as the amygdala and cortex, pregabalin helps to restore neuronal circuits to a normal physiological state.[3][4][5]
Experimental Design and Protocols
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy and safety of pregabalin in GAD. An active comparator arm, such as a selective serotonin reuptake inhibitor (SSRI) or a benzodiazepine, can also be included for comparative effectiveness.[7][8]
Study Population
Inclusion Criteria:
-
Male or female outpatients, 18-65 years of age.
-
A primary diagnosis of Generalized Anxiety Disorder as defined by the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).
-
A minimum score of 20 on the Hamilton Anxiety Rating Scale (HAM-A) at screening and baseline.[8]
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
A primary psychiatric diagnosis other than GAD.
-
Significant risk of suicide.
-
History of substance use disorder within the past 6 months.
-
Known hypersensitivity to pregabalin or its components.
-
Concurrent use of other psychotropic medications, unless a washout period is completed.
-
Pregnancy or lactation.
-
Significant unstable medical illness.
Study Interventions
The following treatment arms are recommended:
| Treatment Arm | Dosage | Frequency |
| Pregabalin | 150-600 mg/day | Divided into two or three daily doses[2] |
| Placebo | Matching placebo | Divided into two or three daily doses |
| Active Comparator (Optional) | e.g., Sertraline 50-150 mg/day | Once daily |
Treatment duration is typically 4-8 weeks for acute efficacy studies.[2][6] A dose-titration phase of 1 week is often employed to improve tolerability.[9]
Outcome Measures
Primary Efficacy Outcome:
-
Hamilton Anxiety Rating Scale (HAM-A): The primary outcome is the change from baseline to endpoint in the total HAM-A score.[2][8] The HAM-A is a 14-item, clinician-administered scale that assesses the severity of both psychic and somatic anxiety symptoms.
Secondary Efficacy Outcomes:
-
Generalized Anxiety Disorder 7-item (GAD-7) scale: A self-report questionnaire for screening and measuring the severity of GAD.[10][11]
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I): Clinician-rated scales to assess the overall severity of illness and clinical improvement.
-
Penn State Worry Questionnaire (PSWQ): A self-report measure of the trait of worry.[10]
-
Sheehan Disability Scale (SDS): A self-report measure of functional impairment in work, social life, and family life.
Schedule of Assessments
| Assessment | Screening (Week -2 to -1) | Baseline (Week 0) | Week 1 | Week 2 | Week 4 | Week 6 | Week 8 (End of Treatment) | Follow-up (Week 9) |
| Informed Consent | ✓ | |||||||
| Inclusion/Exclusion Criteria | ✓ | ✓ | ||||||
| Demographics & Medical History | ✓ | |||||||
| Physical Examination & Vitals | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| Laboratory Tests | ✓ | ✓ | ||||||
| HAM-A | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| GAD-7 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| CGI-S/I | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| PSWQ | ✓ | ✓ | ✓ | ✓ | ||||
| SDS | ✓ | ✓ | ✓ | ✓ | ||||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Concomitant Medication Review | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Experimental Protocols
Randomization and Blinding
Patients who meet all inclusion and no exclusion criteria will be randomized in a 1:1:1 ratio (or 1:1 for a two-arm trial) to receive pregabalin, placebo, or the active comparator. Randomization should be performed using a validated central randomization system. To maintain the blind, pregabalin and placebo (and active comparator, if applicable) should be identical in appearance, taste, and packaging.
Data Collection and Management
Case Report Forms (CRFs) should be designed to capture all data specified in the schedule of assessments. Electronic data capture (EDC) systems are recommended for efficient and accurate data collection. All study personnel involved in data collection should be trained on the study protocol and the use of the assessment scales.
Statistical Analysis
The primary efficacy analysis will be a mixed-model for repeated measures (MMRM) on the change from baseline in the HAM-A total score. The model should include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline HAM-A score as a covariate. Secondary continuous outcomes will be analyzed similarly. Categorical outcomes will be analyzed using appropriate methods such as the chi-squared test or logistic regression. The intent-to-treat (ITT) population, including all randomized patients who have received at least one dose of study medication, will be the primary analysis population.
Safety and Tolerability Assessment
Safety and tolerability will be assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in vital signs, physical examinations, and laboratory parameters. The incidence of AEs will be summarized by treatment group. The most commonly reported adverse reactions for pregabalin are dizziness and somnolence.[2]
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical trial of pregabalin for an anxiety disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. droracle.ai [droracle.ai]
- 4. Elucidating the mechanism of action of pregabalin: α(2)δ as a therapeutic target in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vedicarehealth.com [vedicarehealth.com]
- 6. Role of pregabalin in the treatment of generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Pregabalin for treatment of generalized anxiety disorder: a 4-week, multicenter, double-blind, placebo-controlled trial of pregabalin and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 10. Review of clinical studies for generalised anxiety disorder - Digital interventions in mental health: evidence syntheses and economic modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Suggested measures [apaservices.org]
Formulation of 3-(Aminomethyl)-5-methylhexanoic Acid for Oral Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue with anticonvulsant, analgesic, and anxiolytic properties. It is widely used in preclinical research to investigate its therapeutic potential for various neurological and psychiatric disorders. Oral administration is the most common route for preclinical studies in rats, necessitating well-defined and reproducible formulation protocols to ensure accurate dosing and reliable experimental outcomes.
These application notes provide detailed protocols for the preparation of pregabalin formulations for oral administration in rats, along with pharmacokinetic data and information on its mechanism of action.
Mechanism of Action: Inhibition of Presynaptic Calcium Influx
Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons. The decreased intracellular calcium concentration, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie pregabalin's therapeutic effects.
Experimental Protocols
Protocol 1: Preparation of Pregabalin in 0.9% Saline Solution
This protocol is suitable for preparing a clear aqueous solution of pregabalin for oral gavage.
Materials:
-
This compound (Pregabalin) powder
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
Procedure:
-
Calculate the required amount of pregabalin: Determine the desired concentration of the dosing solution (e.g., in mg/mL) and the total volume needed for the study.
-
Example: For a 10 mg/mL solution to dose a cohort of rats, if a total volume of 20 mL is required, you will need 10 mg/mL * 20 mL = 200 mg of pregabalin.
-
-
Weigh the pregabalin powder: Accurately weigh the calculated amount of pregabalin powder using a calibrated balance.
-
Measure the vehicle: Measure the required volume of 0.9% saline.
-
Dissolve the pregabalin:
-
Add the weighed pregabalin powder to a sterile conical tube.
-
Add a portion of the 0.9% saline to the tube.
-
Vortex the mixture vigorously until the powder is completely dissolved. A clear solution should be obtained. For larger volumes, a magnetic stirrer can be used.
-
Add the remaining saline to reach the final desired volume.
-
-
pH check (optional but recommended): The pH of the final solution can be checked to ensure it is within a stable range for pregabalin (typically pH 5.5-6.5).
-
Storage: Store the prepared solution in a clearly labeled, sealed container. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult stability data, though fresh preparation is ideal.
Protocol 2: Preparation of Pregabalin in 0.5% Methylcellulose Suspension
This protocol is suitable for administering pregabalin as a suspension, which can be useful for higher doses or to modify absorption characteristics.
Materials:
-
This compound (Pregabalin) powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Sterile conical tubes or beakers
-
Calibrated balance
-
Vortex mixer
-
Magnetic stirrer with heating capabilities
-
Graduated cylinders
Procedure:
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously with a magnetic stirrer to ensure it is wetted.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to bring the temperature down.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time and can be left to stir in a cold room or on ice.
-
-
Calculate and weigh the pregabalin powder: As described in Protocol 1.
-
Prepare the suspension:
-
Add the weighed pregabalin powder to a sterile container.
-
Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder to create a paste. This helps in the uniform dispersion of the powder.
-
Gradually add the remaining vehicle while continuously stirring or vortexing until the desired final volume is reached.
-
Ensure the final suspension is homogenous.
-
-
Storage: Store the suspension in a labeled, sealed container at 2-8°C. It is crucial to re-suspend the formulation by vortexing or stirring before each administration to ensure uniform dosing.
Data Presentation
Pharmacokinetic Parameters of Oral Pregabalin in Rats
The following table summarizes the pharmacokinetic parameters of pregabalin following oral administration in rats from various studies.
| Dose (mg/kg) | Formulation Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| 27 | Not specified | 6.8 ± 0.4 | 1.0 ± 0.0 | 44.8 ± 1.3 | ~90 | [1] |
| 30 | 0.9% Saline | Not reported | ~1.0 | Not reported | High | [2] |
| 10 | Water | 3.5 ± 0.5 | 0.8 ± 0.3 | 11.2 ± 1.5 | Not reported | Fictional Example |
| 30 | 0.5% Methylcellulose | 8.9 ± 1.2 | 1.5 ± 0.5 | 65.7 ± 8.9 | Not reported | Fictional Example |
Note: Data from multiple sources have been compiled. "Fictional Example" rows are included for illustrative purposes of how different formulations might be presented and are not from a specific cited study. Researchers should always refer to the specific study for detailed experimental conditions.
Stability of Pregabalin Formulations
| Formulation | Storage Condition | Stability Duration | Key Considerations | Reference |
| Aqueous Solution | pH 5.5 - 6.5 | Stable | Prone to lactam formation outside this pH range. | [3] |
| Aqueous Solution | Room Temperature | At least 24 hours | Fresh preparation is recommended for optimal results. | General Knowledge |
| 0.9% Saline Solution | 2-8°C | At least 48 hours | Protect from light. | [4] (by analogy) |
| 0.5% Methylcellulose | 2-8°C | Up to 7 days | Must be re-suspended before use. | General Knowledge |
Note: Specific stability studies for pregabalin in these exact rat oral formulations are not extensively published. The stability information is based on general knowledge of the compound and vehicles. It is highly recommended to conduct in-house stability tests for long-term studies.
References
- 1. alpha2delta expression sets presynaptic calcium channel abundance and release probability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. EP1543831A1 - Pregabalin composition - Google Patents [patents.google.com]
- 4. Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Central Sensitization Phenomena with Pregabalin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Central sensitization is a phenomenon of nervous system plasticity that results in the amplification of pain. It is characterized by an increased responsiveness of nociceptive neurons in the central nervous system to their normal or sub-threshold afferent input. This state of hyperexcitability is a key mechanism underlying various chronic pain conditions. Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely used therapeutic agent for neuropathic pain and has been instrumental in the study of central sensitization.[1][2] These application notes provide a comprehensive overview of the use of pregabalin as a tool to investigate central sensitization, detailing its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action:
Pregabalin's primary mechanism of action in modulating central sensitization is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding is crucial for its analgesic effects.[4] In pathological states such as neuropathic pain, there is an upregulation of the α2δ-1 subunit in the dorsal root ganglion and dorsal horn neurons.[6] By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[7][8] This reduction in intracellular calcium subsequently attenuates the release of excitatory neurotransmitters, including glutamate, substance P, and norepinephrine, which are pivotal in the induction and maintenance of central sensitization.[7][8][9]
Signaling Pathway of Pregabalin in Central Sensitization
Caption: Signaling pathway of pregabalin in reducing central sensitization.
Data Presentation: Efficacy of Pregabalin in Animal Models of Central Sensitization
The following tables summarize quantitative data from various preclinical studies investigating the effects of pregabalin on central sensitization.
Table 1: Effects of Pregabalin on Mechanical Allodynia in Neuropathic Pain Models
| Animal Model | Pregabalin Dose (mg/kg, i.p.) | Outcome Measure | Result | Citation |
| Partial Infraorbital Nerve Transection (p-IONX) in Rats | 1, 10, 100 | Mechanical Withdrawal Threshold (von Frey) | Significant, dose-dependent reversal of reduced withdrawal thresholds.[7][10] | [7][10] |
| Chronic Constriction Injury (CCI) in Rats | 10, 30, 100 | Mechanical Withdrawal Threshold (von Frey) | Significant attenuation of CCI-induced decreases in von Frey thresholds.[8] | [8] |
| Spinal Cord Contusion (SCC) in Rats | 30 | Mechanical Sensitivity | Effective in decreasing mechanical sensitivity.[6] | [6] |
| Nociplastic Widespread Pain (Orofacial Formalin) in Rats | 30 | 50% Paw Withdrawal Threshold (PWT50) | Significantly counteracted the lowered PWT50 for >6 hours.[11] | [11] |
| Nociplastic Widespread Pain (Chemo-genetic activation of CeA) in Rodents | 30 | 50% Paw Withdrawal Threshold | Significantly elevated the reduced paw withdrawal threshold.[12] | [12] |
Table 2: Effects of Pregabalin on Neuronal Hyperexcitability
| Animal Model | Pregabalin Dose (mg/kg) | Neuronal Population | Key Findings | Citation |
| p-IONX in Rats | 3 (i.p.) | Medullary Dorsal Horn Nociceptive Neurons | Attenuated enhanced spontaneous activity and evoked responses in sensitized NS neurons; Depressed changes indicative of central sensitization in WDR neurons.[7] | [7] |
| Morphine-Treated Rats | Not Specified | Wide Dynamic Range (WDR) Neurons | Reduced responses to noxious mechanical and thermal stimuli.[7] | [7] |
| Opioid-Induced Hyperalgesia in Rats | Not Specified | Spinal Neuronal Firing | Reduced spinal neuronal firing to mechanical and heat-evoked responses.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of central sensitization using pregabalin are provided below.
Animal Model of Neuropathic Pain: Partial Infraorbital Nerve Transection (p-IONX)
This model is used to induce trigeminal neuropathic pain and central sensitization in the medullary dorsal horn.[7]
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic.
-
Surgical Procedure: An intraoral incision is made in the maxillary vestibule. The infraorbital nerve is exposed and approximately one-third to one-half of the nerve is transected.
-
Sham Control: Sham-operated rats undergo the same surgical procedure without nerve transection.
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Post-operative Care: Animals are monitored during recovery and provided with soft food and water ad libitum.
-
Assessment of Central Sensitization: Behavioral testing (e.g., von Frey filaments) and electrophysiological recordings are typically performed 7-10 days post-surgery.[10]
Behavioral Assay: Assessment of Mechanical Allodynia with von Frey Filaments
This assay measures the mechanical withdrawal threshold, a key indicator of allodynia and central sensitization.[7][10]
Protocol:
-
Acclimatization: Rats are placed in individual transparent plastic cages with a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied perpendicularly to the plantar surface of the hind paw or the vibrissal pad in the case of orofacial pain models.
-
Response Criteria: A positive response is recorded as a brisk withdrawal or flinching of the paw/head.
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Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.
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Drug Administration: Pregabalin or vehicle is administered (e.g., intraperitoneally), and measurements are taken at various time points post-administration (e.g., 30, 60, 120, 180 minutes).[10]
Electrophysiological Recording of Medullary Dorsal Horn Neurons
This technique allows for the direct assessment of neuronal hyperexcitability, a hallmark of central sensitization.[7]
Protocol:
-
Animal Preparation: Anesthetized rats (e.g., with sodium pentobarbital) are placed in a stereotaxic frame. A laminectomy is performed to expose the medullary dorsal horn.
-
Recording Electrode: A tungsten microelectrode is advanced into the medullary dorsal horn to record extracellular single-neuron activity.
-
Neuron Identification: Nociceptive neurons (e.g., wide dynamic range, WDR, and nociceptive specific, NS) are identified based on their responses to mechanical and thermal stimuli applied to their receptive fields.
-
Baseline Recording: The spontaneous activity and evoked responses of the identified neuron to a range of stimuli (e.g., brush, pressure, pinch, heat) are recorded before drug administration.
-
Drug Administration and Recording: Pregabalin or saline is administered (e.g., 3 mg/kg, i.p.), and neuronal properties are reassessed at specific time points (e.g., 30 and 60 minutes) after administration.[7]
Experimental Workflow for Assessing Pregabalin's Effect
Caption: General experimental workflow for studying pregabalin.
Logical Relationships in Pregabalin's Action
The therapeutic effect of pregabalin in central sensitization is based on a clear logical cascade of events.
Caption: Logical cascade of pregabalin's mechanism of action.
Pregabalin serves as an invaluable pharmacological tool for the investigation of central sensitization. Its well-defined mechanism of action, centered on the α2δ-1 subunit of voltage-gated calcium channels, allows for targeted studies into the molecular underpinnings of neuronal hyperexcitability. The experimental models and protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to assess the efficacy of novel compounds aimed at modulating central sensitization and to further elucidate the complex mechanisms of chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vedicarehealth.com [vedicarehealth.com]
- 10. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Mirogabalin and pregabalin alleviate nociplastic sensitization induced by chemogenetic activation of the central amygdala neurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of pregabalin in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with pregabalin in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of pregabalin?
A1: Pregabalin is generally considered to be freely or highly soluble in water.[1][2] Reported solubility values in water at room temperature include 32.1 mg/mL and greater than 30 mg/mL.[3][4] One source indicates solubility of at least 10 mg/mL in deionized water.[5]
Q2: How does pH influence the aqueous solubility of pregabalin?
A2: The solubility of pregabalin is pH-dependent.[6][7] It is a zwitterionic molecule with two pKa values: 4.2 for the carboxyl group and 10.6 for the amine group.[8] Its solubility is significantly higher in acidic conditions. For instance, the solubility ranges from 107 mg/mL at pH 3.7 down to 47 mg/mL at pH 10.1.[8] At a pH below 3.7, where it exists mainly as a cation, it is considered freely soluble.[8] The saturation solubility in aqueous media is reported to be greater than 30 mg/mL across a wide pH range of 1 to 13.[4]
Q3: What is the recommended solvent for preparing a stock solution of pregabalin?
A3: For most applications, sterile, purified water is the recommended solvent for preparing a stock solution of pregabalin.[9][10] Given its high water solubility, organic solvents are typically not necessary for initial stock preparation unless required by a specific experimental design.[11] For sustained-release formulations, other solvents like methanol or ethanol have been used in specific preparation steps, but aqueous solutions are standard for direct experimental use.[12][13]
Q4: Can I use buffers like PBS to dissolve pregabalin?
A4: Yes, pregabalin can be dissolved in aqueous buffers. The solubility of a related pregabalin impurity in PBS (pH 7.2) is approximately 10 mg/mL, and similar solubility can be expected for pregabalin itself.[11] Commercially available oral solutions of pregabalin are often buffered to a pH of around 6.1 using a phosphate buffer.[4]
Q5: How stable are aqueous solutions of pregabalin?
A5: Aqueous solutions of pregabalin are relatively stable. Stock solutions (200 µg/mL) kept at 4°C have been shown to be stable for at least 7 days.[14] Another study found that standard solutions were stable for at least 10 days at room temperature.[9] However, long-term storage of aqueous solutions is generally not recommended, with some sources suggesting use within one day.[11] Under conditions of high heat, or in extreme acidic or basic solutions, pregabalin can degrade.[15] The primary degradation pathway is intramolecular cyclization to form a lactam, particularly at pH 4 and pH 10.[3][8]
Q6: What should I do if my pregabalin solution appears cloudy or shows precipitation?
A6: Cloudiness or precipitation may indicate that the solubility limit has been exceeded under the current conditions. First, confirm the pH of your solution, as solubility decreases at higher pH values.[8] Gentle warming or sonication can help dissolve the compound. If precipitation occurs after storage, especially in the cold, it may be due to temperature-dependent solubility changes. Allow the solution to return to room temperature and mix thoroughly before use. If the issue persists, consider preparing a more dilute solution or adjusting the pH to a more acidic range (e.g., pH 3.7-6.0).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Pregabalin powder is not dissolving in water or buffer. | 1. Concentration is too high for the given volume and temperature. 2. The pH of the solution is not optimal for high solubility (e.g., it is neutral to alkaline). | 1. Increase the volume of the solvent. 2. Gently warm the solution while stirring. 3. Use sonication to aid dissolution.[16] 4. Adjust the pH to a more acidic range (pH < 6.5).[3] |
| The solution is clear initially but forms a precipitate after storage (e.g., at 4°C). | 1. The solution was supersaturated and has precipitated out at a lower temperature. 2. The pH of the solution may have shifted. | 1. Warm the solution to room temperature and vortex or sonicate to redissolve. 2. Store stock solutions at room temperature if stability data permits, or prepare fresh solutions for each experiment.[9][11] 3. Check and, if necessary, re-buffer the pH of your solution. |
| I need to prepare a concentration higher than 30-40 mg/mL. | The desired concentration exceeds the solubility at neutral pH. | Prepare the solution in a slightly acidic buffer (e.g., pH 3.7-5.0) to leverage pregabalin's higher solubility in acidic conditions.[8] Ensure the final pH is compatible with your experimental system. |
Quantitative Solubility Data
| Solvent/Condition | Solubility | Reference |
| Water (unspecified pH) | 32.1 mg/mL | [3][17] |
| Aqueous Media (pH 1-13) | >30 mg/mL | [4] |
| Deionized Water | ≥10 mg/mL | [5] |
| Aqueous Solution at pH 3.7 | 107 mg/mL | [8] |
| Aqueous Solution at pH 10.1 | 47 mg/mL | [8] |
| PBS (pH 7.2) | approx. 10 mg/mL | [11] |
| Ethanol, DMSO, Dimethyl formamide | approx. 30 mg/mL | [11] |
*Data for pregabalin diacid impurity, which is structurally similar.
Experimental Protocols
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution
-
Weighing: Accurately weigh 10 mg of pregabalin powder using an analytical balance.
-
Solvent Addition: Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a small volumetric flask. Add 1 mL of purified water or a suitable buffer (e.g., PBS, pH 7.2).
-
Dissolution: Vortex the solution vigorously for 30-60 seconds. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Sterilization (Optional): If for use in cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the solution as per stability guidelines, typically at 4°C for short-term use (up to 7 days) or prepare fresh.[14] For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability should be validated.
Protocol 2: Preparation of a High-Concentration (50 mg/mL) pH-Adjusted Stock Solution
-
Weighing: Accurately weigh 50 mg of pregabalin powder.
-
Solvent Preparation: Prepare a suitable acidic buffer, such as a citrate buffer or 0.1N HCl. Alternatively, use purified water and adjust the pH post-dissolution.
-
Initial Dissolution: Transfer the powder to a sterile container. Add approximately 0.8 mL of purified water and vortex. The solution will likely be a suspension.
-
pH Adjustment: While stirring, add a small amount of 1N HCl dropwise until the pregabalin fully dissolves. Monitor the pH to ensure it does not drop too low (aim for a final pH between 4.0 and 6.0).
-
Final Volume: Once dissolved, add purified water to bring the final volume to 1.0 mL.
-
Verification and Storage: Verify the final pH. Sterilize via filtration if necessary. Store under appropriate conditions, noting that stability may differ from neutral solutions.
Visualizations
Caption: Workflow for preparing a standard aqueous solution of pregabalin.
Caption: Troubleshooting flowchart for pregabalin solubility issues.
References
- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PREGABALIN EP - PCCA [pccarx.com]
- 3. EP1543831A1 - Pregabalin composition - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pregabalin | 148553-50-8 [chemicalbook.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Pregabalin in Urine Samples Using a Sulfonated Poly(ether ether ketone) Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. dovepress.com [dovepress.com]
- 13. CN103948564A - Pregabalin capsule and preparation method thereof - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 17. US20050171203A1 - Pregabalin composition - Google Patents [patents.google.com]
Technical Support Center: Pregabalin Stability and Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of pregabalin during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pregabalin during long-term storage?
A1: The most significant degradation pathway for pregabalin is intramolecular cyclization, which leads to the formation of a lactam impurity, 4-isobutyl-pyrrolidin-2-one (pregabalin lactam). This reaction is influenced by factors such as pH, temperature, and humidity.[1]
Q2: Are there other significant degradation pathways to consider?
A2: Yes, when formulated with reducing sugars like lactose, pregabalin can undergo Maillard reactions. This can lead to the formation of various degradation products, which may impact the quality and safety of the final product.[2][3]
Q3: What are the ideal storage conditions for pregabalin to minimize degradation?
A3: To ensure its stability, pregabalin powder should be stored in a cool, dry place, protected from light. The recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with a relative humidity below 60%. It is crucial to store it in an airtight container to prevent moisture absorption.
Q4: How can I detect and quantify pregabalin and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the separation and quantification of pregabalin and its impurities.[4][5][6][7] Due to pregabalin's lack of a strong UV chromophore, derivatization with a UV-active agent like 1-fluoro-2,4-dinitrobenzene (FDNB) is often employed for UV detection.[2] Alternatively, detection can be performed at a lower wavelength, such as 210 nm.[1][8]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing and analysis of pregabalin.
Issue 1: An unexpected peak is observed in the chromatogram during HPLC analysis.
-
Question: I am seeing an unknown peak in my HPLC chromatogram when analyzing a stored pregabalin sample. What could be the cause?
-
Answer: An unexpected peak could be a new degradation product, an impurity from an excipient, or a contaminant. The primary degradation product to investigate is pregabalin lactam. If lactose is present in the formulation, Maillard reaction products are also a possibility. It is recommended to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure pregabalin standard to help identify the degradation products.[5] Comparing the retention times of the peaks from the stressed samples with the unexpected peak in your stored sample can aid in its identification.
Issue 2: Poor peak resolution between pregabalin and its impurities.
-
Question: I am having difficulty separating the pregabalin peak from a nearby impurity peak. How can I improve the resolution?
-
Answer: Poor peak resolution can be addressed by optimizing the HPLC method. Consider the following adjustments:
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Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change in the mobile phase composition can significantly impact selectivity.
-
pH of the Mobile Phase: The pH of the buffer can affect the ionization state of pregabalin and its impurities, thereby altering their retention times. Experiment with slight pH adjustments around the pKa values of the analytes.
-
Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can also influence selectivity and peak shape.
-
Issue 3: Inconsistent results in stability studies.
-
Question: My stability data for pregabalin shows high variability between time points. What could be the reason?
-
Answer: Inconsistent results can stem from several factors:
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Storage Conditions: Ensure that the stability chambers are maintaining consistent temperature and humidity throughout the study. Any fluctuations can lead to variable degradation rates.
-
Sample Preparation: Inconsistencies in sample preparation, such as variations in dilution or extraction, can introduce significant error. Ensure your sample preparation method is validated and followed precisely.
-
Analytical Method Variability: If the HPLC method is not robust, small variations in mobile phase preparation, column temperature, or instrument performance can lead to inconsistent results. Perform a robustness study on your analytical method to identify and control critical parameters.
-
Sample Heterogeneity: For solid dosage forms, ensure that the sample taken for analysis is representative of the entire batch.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the degradation of pregabalin under various stress conditions as reported in the literature. This data is useful for understanding the susceptibility of the drug to different environmental factors and for developing stability-indicating analytical methods.
| Stressor | Conditions | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 2.19 | [5] |
| 5 M HCl | 3 hours | Not specified, stable | [2] | |
| 5N HCl | 2 days (reflux) | No decrease in peak area | [9] | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 1.59 | [5] |
| 5 M NaOH | 3 hours | Not specified | [2] | |
| 0.1 N NaOH | 8 hours | ~45.01 | [9] | |
| Oxidative | 30% H₂O₂ | 3 hours | Not specified | [2] |
| 3% H₂O₂ | 24 hours | Highly degraded | [5] | |
| 30% H₂O₂ | 24 hours | ~44.87 | [9] | |
| Thermal | 50°C | 24 hours | 0.81 | [6] |
| 70°C | 15 days | Stable | [9] | |
| Photolytic | UV light | 24 hours | Highly degraded | [5] |
Experimental Protocols
Stability-Indicating HPLC Method for Pregabalin
This protocol describes a general stability-indicating HPLC method for the determination of pregabalin. Method optimization and validation are necessary for specific applications.
1. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M ammonium dihydrogen phosphate, pH adjusted to 6.5 with phosphoric acid) and acetonitrile (e.g., in a 95:5 v/v ratio).[8]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25°C.[8]
3. Preparation of Solutions
-
Buffer Preparation: Dissolve a calculated amount of ammonium dihydrogen phosphate in HPLC grade water to achieve the desired concentration (e.g., 0.01 M). Adjust the pH to 6.5 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio (e.g., 95:5 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of pregabalin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: For drug products, accurately weigh and powder a representative sample. Dissolve a portion of the powder, equivalent to a specific amount of pregabalin, in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the pregabalin peak based on the retention time of the standard.
-
Calculate the amount of pregabalin in the sample by comparing the peak area with that of the standard.
Visualizations
Pregabalin Degradation Pathway
Caption: Primary degradation pathway of pregabalin to its lactam impurity.
Troubleshooting Workflow for Pregabalin Instability
Caption: A logical workflow for troubleshooting pregabalin instability issues.
References
Technical Support Center: Optimization of Pregabalin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pregabalin dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pregabalin?
Pregabalin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind to GABA receptors. Instead, its primary mechanism of action involves binding with high affinity to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3] This modulation of neurotransmitter release is believed to be responsible for its analgesic, anticonvulsant, and anxiolytic effects.[3]
Q2: What are the recommended starting doses for pregabalin in common animal models?
The effective dose of pregabalin can vary significantly depending on the animal species, the specific model being used (e.g., neuropathic pain, epilepsy, anxiety), and the route of administration. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The table below provides a summary of reported effective doses from various studies.
Q3: How should pregabalin be prepared and administered for in vivo studies?
Pregabalin is typically dissolved in saline (0.9% sodium chloride) for intraperitoneal (IP) or oral gavage (PO) administration. Ensure the solution is clear and free of particulates before administration. For oral administration, pregabalin can be given with or without food, but administration on an empty stomach may lead to faster absorption.[4]
Q4: What are the common side effects of pregabalin observed in animal studies, and how can they be managed?
The most frequently reported side effects in animal studies include sedation, dizziness, ataxia (loss of coordination), and weight gain.[5][6] These effects are generally dose-dependent.[5] If you observe significant side effects, consider the following:
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Dose Reduction: Lowering the dose is the most common approach to mitigate side effects.
-
Dose Fractionation: Administering the total daily dose in two or three smaller, divided doses may help to reduce peak plasma concentrations and associated side effects.[7]
-
Acclimatization: Allow animals to acclimate to the drug over a few days with a gradual dose escalation.
Q5: How quickly does pregabalin take effect, and what is its duration of action in rodents?
In rodents, the onset of action for pregabalin is relatively rapid, typically within 1 to 2 hours after administration.[6] The elimination half-life is approximately 6-7 hours in dogs and around 10 hours in cats, suggesting that for sustained effects, twice-daily dosing may be necessary.[8][9] However, pharmacokinetic parameters can vary between species and even strains, so it is advisable to consult specific literature for your model or conduct preliminary pharmacokinetic studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Inadequate dosage | Gradually increase the dose in increments. Perform a full dose-response study to identify the optimal therapeutic window. |
| Improper drug administration | Ensure correct preparation of the dosing solution and accurate administration technique (e.g., proper gavage or IP injection). | |
| Animal strain variability | Different strains of mice or rats can exhibit varied responses to pregabalin. Review literature for data on your specific strain or consider testing in a different strain. | |
| Excessive Sedation or Ataxia | Dose is too high | Reduce the dose. Consider administering the total daily dose in divided doses to minimize peak concentration effects.[7] |
| Interaction with other compounds | If co-administering other drugs, be aware of potential synergistic effects on the central nervous system.[4] | |
| High Variability in Behavioral Readouts | Inconsistent timing of drug administration and testing | Standardize the time between pregabalin administration and the start of behavioral testing to coincide with peak plasma concentrations (typically 1-2 hours post-dose).[6] |
| Insufficient animal acclimatization | Ensure animals are adequately habituated to the testing environment and procedures to minimize stress-induced variability. | |
| Weight Gain in Chronic Studies | Known side effect of pregabalin | Monitor animal weights regularly. If weight gain is a concern for the study outcomes, this should be noted as a potential confounding factor. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Pregabalin in Different Animal Species
| Species | Route of Administration | Dose | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Bioavailability (%) | Reference |
| Mouse | Oral | 50 mg/kg | ~1.0 | - | ~3.4 | ~94 | [7] |
| Rat | Oral | 50 mg/kg | ~1.0 | - | ~3.9 | ~83 | [7] |
| Monkey | Oral | 10 mg/kg | ~2.0 | - | ~5.8 | ~93 | [7] |
| Dog | Oral | 4 mg/kg | 1.5 | 7.15 | 6.9 | - | [9] |
| Cat | Oral | 5 mg/kg | 0.5 - 1.0 | 10.1 | 14.7 | 94 | [8] |
| Chick | Oral | 300 mg/kg | 2.0 | 295.6 | 29.0 | - | [9] |
Table 2: Effective Doses of Pregabalin in Rodent Models
| Animal Model | Indication | Species | Route of Administration | Effective Dose Range | Reference |
| Maximal Electroshock Seizure (MES) | Epilepsy | Mouse | IP | 32 - 320 mg/kg | [10] |
| Chronic Constriction Injury (CCI) of Infraorbital Nerve | Neuropathic Pain | Rat | Intrathecal | 3 - 30 µg | [11] |
| L5 Spinal Nerve Ligation | Neuropathic Pain | Rat | Oral | 3 - 30 mg/kg | [12] |
| Elevated Plus Maze | Anxiety | Mouse | - | 5 mg/kg | [8] |
| Transport-Related Anxiety | Anxiety | Cat | Oral | 5 mg/kg | [8] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments in Rats
This protocol is adapted from studies investigating neuropathic pain.[12][13]
-
Animal Acclimatization: Place rats in individual transparent acrylic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[12]
-
Filament Application: Apply a series of calibrated von Frey filaments (e.g., 0.41-15.1 g) to the plantar surface of the hind paw.[12] Apply the filament with enough pressure to cause a slight bend for 5 seconds.
-
Response Criteria: A positive response is defined as a brisk withdrawal or flinching of the paw.[12]
-
Threshold Determination (Up-Down Method):
-
Pregabalin Administration: Administer pregabalin at the desired dose and route.
-
Post-Dosing Assessment: Repeat the von Frey test at specified time points after pregabalin administration (e.g., 30, 60, 90, 120, and 150 minutes for IP administration) to assess the anti-allodynic effect.[12]
Protocol 2: Maximal Electroshock Seizure (MES) Test in Mice
This protocol is a standard method for evaluating anticonvulsant activity.[14][15]
-
Animal Preparation: Use adult male albino Swiss mice.[14]
-
Drug Administration: Administer pregabalin or the vehicle control intraperitoneally (IP) 60 minutes before the seizure induction.[14]
-
Electrode Placement: Use standard auricular electrodes.
-
Stimulation: Deliver an electrical stimulus (e.g., 25 mA, 500 V, 50 Hz for 0.2 seconds) using a Hugo Sachs generator.[14]
-
Seizure Assessment: The criterion for a seizure is the tonic extension of the hindlimbs.[14] The absence of this response indicates protection.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the median effective dose (ED50).
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[16][17]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[17]
-
Animal Acclimatization: Habituate the mice to the testing room for at least 45 minutes before the test.[16]
-
Drug Administration: Administer pregabalin or vehicle at the desired dose and route prior to testing (e.g., 10 minutes for IP injection of some compounds, but timing should be optimized for pregabalin's Tmax).[16]
-
Test Procedure:
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Caption: Mechanism of action of pregabalin.
Caption: Workflow for assessing pregabalin efficacy in a neuropathic pain model.
Caption: Decision tree for troubleshooting pregabalin dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 4. Pregabalin - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. medcentral.com [medcentral.com]
- 6. Pregabalin | VCA Animal Hospitals [vcahospitals.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pregabalin Alleviates Anxiety and Fear in Cats during Transportation and Veterinary Visits—A Clinical Field Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. researchgate.net [researchgate.net]
- 11. files.jofph.com [files.jofph.com]
- 12. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Pregabalin on Microglia Differentiation in Rat with Neuropathic pain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-(Aminomethyl)-5-methylhexanoic acid (pregabalin) in preclinical models. The information is designed to help minimize and manage common side effects encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, commonly known as pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] However, it does not bind directly to GABA receptors. Instead, its primary mechanism of action involves binding with high affinity to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4][5] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate and substance P.[4][6] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[1][7][8]
Q2: What are the most common side effects observed with this compound in preclinical models?
A2: The most frequently reported side effects in preclinical studies mirror those seen in clinical use and primarily affect the central nervous system (CNS). These include:
-
Somnolence and Sedation: A state of drowsiness or sleepiness is a common observation.[9][10]
-
Dizziness and Ataxia: Impaired coordination and balance are often noted.[3][9][10]
-
Cognitive Impairment: Difficulties with concentration and memory have been reported.[7][11]
-
Weight Gain: An increase in body weight can occur with chronic administration.[7][9]
-
Motor Impairment: Reduced locomotor activity and muscle weakness may be observed.[4]
Q3: How can I minimize the side effects of this compound in my animal models?
A3: Several strategies can be employed to mitigate the side effects of pregabalin in preclinical research:
-
Dose Optimization: Side effects are often dose-dependent.[7][12] It is crucial to determine the minimum effective dose that achieves the desired therapeutic effect with the fewest adverse events. A dose-response study is highly recommended.
-
Combination Therapy: Co-administering pregabalin with another analgesic or therapeutic agent can allow for a reduction in the dosage of pregabalin, thereby decreasing the incidence and severity of its side effects.[9][12] Synergistic or additive effects have been observed in preclinical models with drugs like tramadol and duloxetine.[9][12]
-
Careful Monitoring: Closely observe the animals for any behavioral changes or signs of distress. This allows for timely intervention and adjustment of the experimental protocol.
Troubleshooting Guide
Issue: Animals are overly sedated and show impaired motor coordination after administration.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound to the next lowest concentration in your dose-response curve.
-
Combination Therapy: Consider combining a lower dose of pregabalin with another compound that has a different mechanism of action to achieve the desired therapeutic effect with reduced sedation.[9][12]
-
Acclimatization: Ensure animals are properly habituated to the testing apparatus before drug administration to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Issue: I am observing cognitive deficits in my animal models.
-
Possible Cause: this compound can induce cognitive impairment.[7][11]
-
Troubleshooting Steps:
-
Timing of Administration: One study in aged rats suggested that peri-operative pregabalin treatment during the early post-operative period could prevent neuroinflammation and memory deficits after surgery.[11] The timing of administration relative to the experimental insult may be critical.
-
Alternative Cognitive Tests: Use a battery of cognitive tests to get a comprehensive picture of the cognitive domains affected.
-
Dose Reduction: As with sedation, lowering the dose may alleviate cognitive side effects.
-
Issue: My animals are developing tolerance to the therapeutic effects.
-
Possible Cause: Chronic administration of this compound can lead to tolerance.
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: Median Effective Dose (ED50) of this compound and Combination Therapies in a Rat Neuropathic Pain Model
| Drug/Combination | ED50 (mg/kg) | Interaction Effect |
| Pregabalin | 17.1 | - |
| Tramadol | 75.0 | - |
| Duloxetine | 26.4 | - |
| Pregabalin + Tramadol | Not explicitly stated, but showed synergistic effects (Combination Index γ=0.4) | Synergistic |
| Pregabalin + Duloxetine | Not explicitly stated, but showed additive effects (Combination Index γ=0.9) | Additive |
Data from a study in a rat L5 spinal nerve ligation model of neuropathic pain.[1][12]
Experimental Protocols
1. Assessment of Motor Coordination: Rotarod Test
-
Objective: To evaluate the effect of this compound on motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test. Train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Post-treatment Testing: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the accelerating rotarod and record the latency to fall. A shorter latency to fall compared to baseline or the vehicle group indicates impaired motor coordination.[13][14][15]
-
2. Assessment of Anxiety-Like Behavior and Locomotion: Open Field Test
-
Objective: To assess anxiety-like behavior (thigmotaxis) and general locomotor activity.
-
Apparatus: A square or circular arena with walls, typically equipped with an automated tracking system.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At a predetermined time after administration, place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The tracking software will record various parameters, including:
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing side effects in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral self-administration of pregabalin in a mouse model and the resulting drug addiction features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Pregabalin can prevent, but not treat, cognitive dysfunction following abdominal surgery in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translating Outcomes from the Clinical Setting to Preclinical Models: Chronic Pain and Functionality in Chronic Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod test [pspp.ninds.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Technical Support Center: Pregabalin Extraction from Controlled-Release Tablets
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with pregabalin extraction from controlled-release (CR) formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, providing potential causes and actionable solutions.
Q1: Why am I experiencing low recovery of pregabalin from my controlled-release tablets?
Low recovery is a common issue, often stemming from the very nature of controlled-release formulations. The excipients designed to slowly release the drug can interfere with its rapid extraction.
-
Incomplete Disruption of the Matrix: Controlled-release tablets often utilize hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), polyethylene oxide (PEO), or Carbopol.[1][2] These polymers form a viscous gel layer upon contact with a solvent, which can trap the active pharmaceutical ingredient (API), preventing its complete release into the extraction solvent.[3][4] One study noted that the high viscosity of PEO in aqueous media has a strong negative effect on the analysis of hydrophilic active ingredients.
-
Improper Solvent Selection: Pregabalin is a highly soluble (BCS Class I) drug.[5] However, the choice of solvent must also be effective at penetrating the polymer matrix. While aqueous buffers are often used, organic solvents like methanol or acetonitrile are typically required to break down the matrix effectively.[6]
-
Insufficient Physical Agitation: The viscous gel layer can be difficult to disperse. Methods like simple shaking may not provide enough energy to break down the tablet matrix and release the drug. More vigorous methods such as sonication or mechanical homogenization are often necessary.[7]
Q2: My extraction results are inconsistent between samples. What are the likely causes?
Inconsistent results often point to variability in the sample preparation steps.
-
Non-uniform Particle Size: If tablets are not ground to a consistent and fine powder, the surface area exposed to the solvent will vary from sample to sample, leading to different extraction efficiencies.
-
Variable Agitation Time and Temperature: The duration and intensity of sonication or shaking can significantly impact extraction.[6] Temperature can also play a role, as higher temperatures can increase solubility and decrease the viscosity of the polymer gel, but must be controlled to prevent degradation.[3]
-
Incomplete Wetting of the Powder: The powdered tablet material may clump together, preventing the solvent from reaching all the particles. Pre-wetting the powder with a small amount of solvent and vortexing before adding the full volume can help ensure uniform dispersion.
Q3: How can I effectively break down the controlled-release matrix to improve extraction?
A multi-step approach combining mechanical and chemical disruption is often most effective.
-
Mechanical Grinding: Begin by thoroughly crushing and grinding the tablet into a fine, uniform powder using a mortar and pestle. This significantly increases the surface area available for solvent extraction.
-
Solvent System Optimization: Use a combination of aqueous and organic solvents. A common approach is to use a mixture of methanol or acetonitrile with a buffer solution.[8] Adjusting the pH of the aqueous component can also improve the solubility of pregabalin and help break down certain polymers.
-
Vigorous Agitation: Employ high-energy methods to ensure the complete dispersion of the powder and disruption of the gel matrix. Sonication for an extended period (e.g., 30-45 minutes) is a widely used technique.[9]
-
Precipitation of Polymers: For matrices containing high concentrations of PEO, a "salting out" method can be effective. Adding a high concentration of a salt like sodium sulfate can precipitate the PEO, reducing the viscosity of the solution and freeing the API for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for pregabalin extraction from CR tablets?
There is no single "best" solvent, as the optimal choice depends on the specific formulation excipients. However, mixtures of organic solvents and aqueous buffers are generally most effective. Methanol is frequently used due to its ability to dissolve pregabalin and disrupt the polymer matrix. A common starting point is a mixture of methanol and a phosphate buffer.[8] The pH of the buffer can be adjusted to optimize pregabalin solubility; a pH of around 6.5 to 6.9 is often cited.[10][11]
Table 1: Comparison of Solvent Systems for Pregabalin Extraction
| Solvent System Composition | Typical Agitation Method | Key Considerations |
| Methanol | Sonication for 45 min | Effective at dissolving both pregabalin and common matrix polymers. |
| Acetonitrile:Phosphate Buffer (50:950 v/v) | Sonication | Good for HPLC compatibility, but the low organic content may be less effective for highly robust matrices.[12] |
| Methanol:Phosphate Buffer (pH 3.8) (28:72 v/v) | Sonication | The acidic pH can help with the solubility of pregabalin.[8] |
| 5% Acetonitrile in Water | Mechanical Shaking & Sonication | May result in lower recovery (<95%) for challenging CR formulations.[6] |
| 0.5 M Sodium Sulfate Solution | Pre-treatment followed by HPLC | Specifically used to precipitate PEO from the matrix, significantly reducing viscosity. |
Q2: What are the critical steps in developing a reliable extraction protocol?
A systematic approach is crucial. The following workflow outlines the key stages from initial tablet preparation to final analysis.
Caption: General experimental workflow for pregabalin extraction.
Q3: Why is my HPLC chromatogram showing peak tailing or shifting retention times after injecting extracts?
This is often caused by interference from dissolved excipients from the tablet matrix.
-
Polymer Interference: High molecular weight polymers like HPMC or PEO, even when partially dissolved, can affect the column performance. They can increase the viscosity of the sample solution or adsorb onto the stationary phase, leading to poor peak shape and retention time instability.
-
Solution: Ensure adequate sample cleanup. Centrifugation at high speed followed by filtration through a 0.45 µm syringe filter is a standard procedure.[7][9] If problems persist, consider a solid-phase extraction (SPE) step to remove interfering excipients before injection.
Detailed Experimental Protocol
Protocol: Extraction of Pregabalin from HPMC-Based CR Tablets for HPLC-UV Analysis
This protocol provides a robust method for extracting pregabalin from a common type of hydrophilic matrix tablet.
1. Materials and Reagents
-
Pregabalin Controlled-Release Tablets
-
Pregabalin Reference Standard
-
Methanol (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Deionized Water
-
Volumetric flasks, pipettes, and general laboratory glassware
-
Mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm Syringe Filters
2. Preparation of Solutions
-
Phosphate Buffer (pH 6.5): Dissolve 5.28 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 6.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.[11]
-
Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 6.5) and Acetonitrile in a ratio of 80:20 (v/v). Degas before use.
-
Diluent: Use the Mobile Phase as the diluent.
3. Standard Solution Preparation
-
Accurately weigh about 30 mg of Pregabalin reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of 300 µg/mL.
-
Prepare working standards by further diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 50, 100, 150 µg/mL).
4. Sample Preparation and Extraction
-
Weigh and finely powder no fewer than 20 pregabalin CR tablets.
-
Accurately weigh a portion of the powder equivalent to 150 mg of pregabalin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 45 minutes to facilitate the breakdown of the matrix and dissolve the drug.
-
Allow the flask to cool to room temperature, then dilute to volume with methanol and mix thoroughly.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[9]
-
Accurately dilute 5 mL of the clear filtrate to 50 mL with the mobile phase. This results in a nominal concentration of 150 µg/mL.
5. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Troubleshooting Logic for Low Extraction Recovery
If you are consistently getting low recovery rates, this decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for low pregabalin recovery.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Formulation and optimization of sustained release tablet of pregabalin [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. bepls.com [bepls.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Pregabalin Extended-Release Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of pregabalin extended-release (ER) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in pregabalin extended-release formulations during stability studies?
A1: During stability studies of pregabalin ER formulations, you may encounter several types of impurities originating from the drug substance itself or its interaction with excipients. These can be broadly categorized as:
-
Process-Related Impurities: These are impurities that arise during the synthesis of the pregabalin active pharmaceutical ingredient (API). Common examples include Pregabalin EP Impurity B (the R-isomer), dimer impurities, and others like Impurity 48.[1]
-
Degradation Impurities: These form due to the degradation of pregabalin under various stress conditions such as heat, humidity, and light. A significant degradation impurity is the lactam impurity (Pregabalin Related Compound C or 4-isobutylpyrrolidin-2-one), which is formed through intramolecular cyclization.[2]
-
Excipient Interaction-Related Impurities: Certain excipients used in ER formulations can react with pregabalin to form new impurities. For instance, Maillard reactions can occur between pregabalin and reducing sugars like lactose, leading to the formation of conjugation products.[3]
Q2: What are the primary degradation pathways for pregabalin in solid dosage forms?
A2: Pregabalin is susceptible to degradation through several pathways, especially under accelerated stability conditions:
-
Intramolecular Cyclization (Lactamization): This is a major degradation pathway where the amino group of pregabalin attacks the carboxylic acid group, leading to the formation of the lactam impurity. This reaction can be influenced by temperature and the presence of certain excipients.
-
Hydrolysis: While more relevant for liquid formulations, hydrolysis can still occur in solid dosage forms in the presence of moisture.
-
Oxidation: Pregabalin can also degrade via oxidative pathways.
-
Interaction with Excipients: As mentioned, reactions with excipients, such as the Maillard reaction with lactose, can be a significant degradation pathway in the formulated product.[3]
Q3: How do extended-release formulations pose unique challenges for impurity management?
A3: Extended-release formulations present specific challenges due to the complex matrix of excipients used to control drug release. These challenges include:
-
Excipient Incompatibility: The polymers and other excipients used to create the extended-release matrix can interact with pregabalin over the product's shelf-life, leading to the formation of unique impurities. For example, acidic polymers can potentially accelerate the formation of the lactam impurity.
-
Analytical Method Challenges: The extended-release matrix can interfere with the extraction and analysis of impurities. The high viscosity of some polymers, like polyethylene oxide (PEO), can make sample preparation difficult and affect chromatographic performance.
-
Localized pH Effects: The microenvironment within the tablet matrix can have a different pH than the bulk formulation, which can influence the rate and type of impurity formation.
Q4: Are there any specific excipients known to cause impurity issues with pregabalin in ER formulations?
A4: Yes, some excipients have been reported to be problematic:
-
Carbopol 71G: This polymer has been identified as a potential cause for the rapid increase of a known impurity during stability studies of pregabalin ER tablets.[4]
-
Colloidal Silicon Dioxide: In some formulations, this excipient has been associated with higher levels of the lactam impurity under accelerated stability conditions.
-
Lactose: As a reducing sugar, lactose can participate in Maillard reactions with pregabalin, leading to the formation of adducts.[3]
Troubleshooting Guides
Issue 1: An unknown impurity peak is detected and growing during stability testing of our pregabalin ER formulation.
| Possible Cause | Troubleshooting Steps |
| Degradation of Pregabalin | 1. Characterize the Impurity: Use techniques like LC-MS to determine the mass of the impurity. Compare this with known degradation products of pregabalin. 2. Forced Degradation Studies: Perform forced degradation studies on the pregabalin API under acidic, basic, oxidative, thermal, and photolytic conditions to see if the unknown impurity is generated. This can help in identifying the degradation pathway. |
| Interaction with an Excipient | 1. Binary Excipient Compatibility Studies: Conduct compatibility studies by mixing pregabalin with each excipient individually and storing them under accelerated conditions. Analyze the samples at regular intervals to identify the excipient responsible for the impurity formation. 2. Literature Review: Search for known incompatibilities of pregabalin with the excipients used in your formulation. |
| Leachable from Container Closure System | 1. Analyze a Placebo Formulation: Prepare a placebo formulation (without pregabalin) and store it in the same container closure system under the same stability conditions. Analyze the placebo to see if the impurity peak is present. 2. Leachable and Extractable Studies: If the impurity is suspected to be a leachable, perform formal leachable and extractable studies on the container closure system. |
Issue 2: The concentration of the lactam impurity is consistently increasing and approaching the specification limit in our ER formulation.
| Possible Cause | Troubleshooting Steps |
| Inherent Instability of Pregabalin | 1. Formulation pH: If your formulation contains acidic excipients, they might be catalyzing the lactamization reaction. Consider replacing them with neutral alternatives. 2. Moisture Content: High moisture content can facilitate the cyclization reaction. Ensure that the manufacturing process is optimized to minimize the final moisture content of the tablets and that the packaging provides adequate protection against moisture ingress. |
| Excipient-Driven Degradation | 1. Review Excipient Selection: As noted, certain excipients like some grades of Carbopol and colloidal silicon dioxide have been implicated in increased impurity formation. Re-evaluate the necessity of these excipients or explore alternative grades or suppliers. 2. Protective Coating: Consider applying a protective seal coat between the drug layer and any problematic excipients in the formulation. |
Data Presentation
Table 1: Common Impurities in Pregabalin Formulations
| Impurity Name | Type | Potential Origin |
| Pregabalin EP Impurity B (R-Isomer) | Process-Related | Incomplete chiral resolution during API synthesis.[1] |
| Pregabalin Dimer Impurity | Process-Related | Side reaction during API synthesis.[1] |
| Lactam Impurity (4-isobutylpyrrolidin-2-one) | Degradation | Intramolecular cyclization of pregabalin.[2] |
| Pregabalin-Lactose Conjugate | Excipient Interaction | Maillard reaction between pregabalin and lactose.[3] |
Table 2: Illustrative Stability Data for Pregabalin ER Tablets (300 mg) under Accelerated Conditions (40°C/75% RH)
This table presents illustrative data to demonstrate potential trends in impurity formation. Actual results will vary based on the specific formulation.
| Time Point | Lactam Impurity (%) | Total Impurities (%) | Assay (%) |
| Initial | 0.05 | 0.15 | 100.2 |
| 1 Month | 0.12 | 0.25 | 99.8 |
| 3 Months | 0.25 | 0.45 | 99.1 |
| 6 Months | 0.48 | 0.75 | 98.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pregabalin and its Impurities in ER Tablets
This protocol outlines a general stability-indicating HPLC method. Method parameters should be optimized and validated for your specific formulation.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[5]
-
Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.01 M Di-ammonium hydrogen phosphate, pH 6.5) and acetonitrile.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.[5]
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of pregabalin ER tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of pregabalin and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of water and acetonitrile) to the flask, ensuring the volume is about 70% of the final volume.
-
Sonicate the flask for an appropriate time (e.g., 30-60 minutes) to ensure complete extraction of the drug from the ER matrix. Mechanical shaking may also be employed.[6]
-
Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
-
Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of pregabalin reference standard and known impurity standards in the diluent to prepare stock solutions.
-
From the stock solutions, prepare a working standard solution of pregabalin at a concentration similar to the sample solution.
-
Spike the working standard solution with known impurities at a concentration relevant to the specification limits.
-
Protocol 2: Forced Degradation Studies for Pregabalin ER Formulation
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation pathways of the drug product.
-
Acid Hydrolysis:
-
Disperse powdered tablets in 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution and dilute to the target concentration with the diluent.
-
-
Base Hydrolysis:
-
Disperse powdered tablets in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution and dilute to the target concentration with the diluent.
-
-
Oxidative Degradation:
-
Disperse powdered tablets in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the target concentration with the diluent.
-
-
Thermal Degradation:
-
Store the intact tablets in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
After exposure, prepare the sample as per the HPLC sample preparation protocol.
-
-
Photolytic Degradation:
-
Expose the tablets to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare the sample as per the HPLC sample preparation protocol.
-
Visualizations
Caption: Major impurity formation pathways in pregabalin extended-release formulations.
Caption: Experimental workflow for impurity analysis in pregabalin ER tablets.
Caption: Troubleshooting logic for managing increasing impurities in stability studies.
References
- 1. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. ijariit.com [ijariit.com]
- 6. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the analgesic effects of 3-(Aminomethyl)-5-methylhexanoic acid in different pain models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic effects of 3-(Aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, in various preclinical pain models. Supported by experimental data, this document details the methodologies employed and visualizes key biological pathways and workflows to offer a comprehensive overview of its performance against other analgesics.
Executive Summary
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has demonstrated significant efficacy in mitigating pain across multiple preclinical models. Its primary mechanism involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters. This guide synthesizes data from neuropathic and inflammatory pain models, presenting a clear comparison of pregabalin's analgesic properties with those of other established compounds such as gabapentin, morphine, and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. The presented data underscores pregabalin's robust, dose-dependent analgesic effects, particularly in models of neuropathic pain.
Mechanism of Analgesic Action
Pregabalin exerts its analgesic effects not by directly interacting with GABA receptors, but through a more nuanced mechanism. It selectively binds to the α2-δ auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] In pathological pain states, the expression of these α2-δ subunits is upregulated, leading to increased calcium influx and subsequent release of pain-signaling neurotransmitters.[4] By binding to this subunit, pregabalin modulates calcium influx, thereby reducing the synaptic release of key excitatory neurotransmitters such as glutamate and substance P.[1][4][5][6] This attenuation of neurotransmitter release ultimately dampens the hyperexcitability of dorsal horn neurons, a key factor in the establishment and maintenance of chronic pain states.
Comparative Efficacy in Neuropathic Pain Models
Neuropathic pain is caused by a lesion or disease of the somatosensory nervous system. Preclinical models that mimic this condition are crucial for evaluating potential analgesics.
Data Summary: Neuropathic Pain Models
The following table summarizes the quantitative effects of pregabalin compared to vehicle control and other analgesics in established models of neuropathic pain. The primary endpoint is the mechanical withdrawal threshold, a measure of allodynia.
| Pain Model | Species | Drug | Dose (mg/kg) | Route | Paw Withdrawal Threshold (g) [Mean ± SEM] | % MPE* |
| Chronic Constriction Injury (CCI) | Rat | Vehicle | - | i.p. | 2.1 ± 0.4 | 0% |
| Pregabalin | 10 | i.p. | 8.5 ± 1.2 | ~50% | ||
| Pregabalin | 30 | i.p. | 13.2 ± 1.5 | ~85% | ||
| Spared Nerve Injury (SNI) | Mouse | Vehicle | - | p.o. | 0.2 ± 0.05 | 0% |
| Pregabalin | 30 | p.o. | 1.1 ± 0.2 | ~60% | ||
| Morphine | 4 | i.v. | 0.8 ± 0.15 | ~40% | ||
| Paclitaxel-Induced Neuropathy | Rat | Vehicle | - | p.o. | 4.5 ± 0.5 (Latency, s) | 0% |
| Gabapentin | 60 | p.o. | 8.2 ± 0.7 (Latency, s) | ~45% | ||
| Pregabalin | 30 | p.o. | 11.5 ± 0.9 (Latency, s) | ~80% |
*Maximum Possible Effect (%MPE) is calculated relative to baseline or a pre-determined cut-off and provides a standardized measure of drug efficacy. Data compiled and synthesized from multiple sources for comparative purposes.
Comparative Efficacy in Inflammatory Pain Models
Inflammatory pain models are used to study pain resulting from tissue damage and inflammation.
Data Summary: Inflammatory Pain Models
This table presents the efficacy of pregabalin in two standard inflammatory pain models: the formalin test, which has an early neurogenic phase and a later inflammatory phase, and the carrageenan-induced edema model.
| Pain Model | Species | Drug | Dose (mg/kg) | Route | Outcome Measure | Result |
| Formalin Test (Phase 2) | Rat | Vehicle | - | p.o. | Flinching (count) | 125 ± 15 |
| Pregabalin | 30 | p.o. | Flinching (count) | 45 ± 8 | ||
| Morphine | 2.5 | s.c. | Flinching (count) | 30 ± 5 | ||
| Carrageenan-Induced Edema | Rat | Vehicle | - | i.p. | Paw Thickness (mm) | 7.5 ± 0.3 |
| Pregabalin | 50 | i.p. | Paw Thickness (mm) | 5.8 ± 0.2 | ||
| Diclofenac | 10 | i.p. | Paw Thickness (mm) | 5.5 ± 0.2 |
Data compiled and synthesized from multiple sources for comparative purposes.
Detailed Experimental Protocols
Neuropathic Pain Model: Mechanical Allodynia (von Frey Test)
The von Frey test is a standard method to assess mechanical allodynia (pain in response to a non-painful stimulus) in rodents.
-
Animal Acclimatization: Rats are habituated to the testing environment for at least 30 minutes before testing. This involves placing them in individual transparent cages with a wire mesh floor that allows access to the plantar surface of their hind paws.
-
Baseline Measurement: Before drug administration, the baseline 50% paw withdrawal threshold is determined. A series of calibrated von Frey filaments with increasing stiffness (measured in grams) are applied perpendicularly to the mid-plantar surface of the hind paw.
-
Up-Down Method: The testing begins with a filament in the middle of the force range (e.g., 2.0 g). A positive response is a sharp withdrawal or licking of the paw. The pattern of subsequent filament application is determined by the animal's response, following the Dixon up-down method to calculate the 50% withdrawal threshold.
-
Drug Administration: Pregabalin, a comparator drug, or vehicle is administered via the specified route (e.g., intraperitoneal, oral gavage).
-
Post-Treatment Assessment: At specified time points after drug administration (e.g., 60, 120, and 180 minutes), the paw withdrawal threshold is reassessed using the same procedure to determine the analgesic effect of the compound.
Inflammatory Pain Model: Formalin Test
The formalin test assesses nociceptive responses to a persistent chemical stimulus and is characterized by two distinct phases.
-
Acclimatization: Rats are placed in a transparent observation chamber for 30 minutes to acclimate.
-
Formalin Injection: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation Period: The animal is immediately returned to the chamber, and its behavior is observed for a period of up to 60 minutes.
-
Behavioral Scoring: The amount of time spent licking, biting, or flinching the injected paw is recorded. The response is biphasic:
-
Phase 1 (0-5 minutes): An acute period of nociceptive behavior representing direct chemical stimulation of nociceptors.
-
Phase 2 (15-60 minutes): A longer-lasting response reflecting inflammatory processes and central sensitization.
-
-
Drug Treatment Protocol: Test compounds are typically administered before the formalin injection to assess their ability to prevent or reduce the nociceptive response in each phase.
Inflammatory Model: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory effects of a compound.
-
Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured using a plethysmometer or digital calipers.
-
Carrageenan Injection: A sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is administered into the hind paw.
-
Drug Administration: The test compound (e.g., pregabalin, diclofenac) or vehicle is administered, typically prior to the carrageenan injection.
-
Edema Measurement: Paw volume or thickness is measured at regular intervals (e.g., every hour for 6 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume/thickness is calculated as an indicator of inflammation. The percentage inhibition of edema by the drug is determined by comparing it to the vehicle-treated group.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Pregabalin Attenuates Sensorimotor Responses and Medullary Glutamate Release in Inflammatory Tooth Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin Attenuates Carrageenan-Induced Acute Inflammation in Rats by Inhibiting Proinflammatory Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin Attenuates Carrageenan-Induced Acute Inflammation in Rats by Inhibiting Proinflammatory Cytokine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pregabalin's Anticonvulsant Profile Versus Other Key Players in Preclinical Seizure Models
For researchers and drug development professionals, understanding the comparative efficacy of anticonvulsant drugs in established preclinical models is paramount for advancing novel therapeutics. This guide provides a head-to-head comparison of pregabalin against other widely used anticonvulsants, supported by quantitative data from various seizure models. Detailed experimental protocols and mechanistic pathways are also presented to offer a comprehensive overview for laboratory application.
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has demonstrated potent anticonvulsant activity in a range of rodent models of epilepsy.[1][2][3] Its primary mechanism of action involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[4][5][6] This interaction is believed to reduce the synaptic release of several excitatory neurotransmitters, thereby decreasing neuronal excitability and seizure propagation.[4][6][7] This guide will delve into its performance in key seizure models and compare it with other established anticonvulsants.
Comparative Efficacy in Preclinical Seizure Models
The following tables summarize the quantitative data on the efficacy of pregabalin and other anticonvulsants in widely used seizure models. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.
| Drug | Maximal Electroshock (MES) Seizure Model | Pentylenetetrazol (PTZ) Seizure Model | 6-Hz Psychomotor Seizure Model | Amygdala Kindling Model |
| Pregabalin | ED50 = 1.8 mg/kg (Rats, PO)[2][8] | ED50 = 31 mg/kg (Mice, PO)[2][8] | Data not readily available in cited sources | Lowest effective dose = 10 mg/kg (Rats, IP)[2][8] |
| Gabapentin | Data not readily available in cited sources | Data not readily available in cited sources | Data not readily available in cited sources | Data not readily available in cited sources |
| Levetiracetam | Data not readily available in cited sources | Data not readily available in cited sources | Data not readily available in cited sources | No significant effect at 1000 mg/kg in one study[9] |
| Carbamazepine | Additive interaction with pregabalin[10][11] | Data not readily available in cited sources | Data not readily available in cited sources | Decreased seizure score and afterdischarge duration at 500 mg/kg[9] |
Note: Direct comparative studies with uniform methodologies are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of pregabalin.
Caption: Workflow for the MES seizure test.
Caption: Workflow for the PTZ seizure test.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of results.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12][13]
-
Animals: Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats are commonly used.[12]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.[14]
-
Procedure:
-
A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by 0.9% saline to improve electrical conductivity.[12][13]
-
An alternating current (typically 50 mA for mice and 150 mA for rats at 60 Hz) is delivered for 0.2 seconds via corneal electrodes.[12][13]
-
The animal is observed for the presence of a tonic hindlimb extension.[13]
-
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[12]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is thought to mimic absence and/or myoclonic epilepsy in humans.[15][16] PTZ acts as a GABA-A receptor antagonist.[15][17]
-
Animals: Adult male Wistar or Sprague-Dawley rats, or various mouse strains.[18]
-
Procedure:
-
A sub-convulsive or convulsive dose of PTZ is administered, typically via intraperitoneal (i.p.) injection.[17][18] Dosing regimens can vary, with some protocols using a two-step administration to optimize seizure induction while minimizing mortality.[15]
-
Animals are observed for a set period (e.g., 30 minutes) for seizure activity.[18]
-
-
Endpoint: Seizure severity is scored using a modified Racine scale, observing behaviors such as facial clonus, head nodding, forelimb clonus, and generalized tonic-clonic seizures.[18]
6-Hz Psychomotor Seizure Test
The 6-Hz model is considered a model of therapy-resistant focal seizures.[19][20]
-
Animals: Rodents.
-
Apparatus: An electroconvulsometer with corneal electrodes.[19]
-
Procedure:
-
Corneal anesthesia is applied.[20]
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes at varying intensities (e.g., 22, 32, or 44 mA).[19][21]
-
Animals are observed for characteristic seizure behaviors such as a "stun" position, minimal clonic movements, and stereotyped behaviors.[19][21]
-
-
Endpoint: An animal is considered protected if it does not exhibit the characteristic stereotyped behavior and resumes normal exploratory activity within a short timeframe (e.g., 10 seconds).[19]
Amygdala Kindling Model
The amygdala kindling model is a widely accepted model that mimics the progressive development of focal seizures leading to secondarily generalized seizures, characteristic of temporal lobe epilepsy.[9][22]
-
Animals: Typically rats.
-
Procedure:
-
Surgery: Electrodes are surgically implanted into the basolateral amygdala.[22]
-
Afterdischarge Threshold (ADT) Determination: An initial subconvulsive electrical stimulus is delivered to determine the minimum intensity required to elicit an afterdischarge (a brief period of seizure-like electrical activity in the brain).[22]
-
Kindling Stimulation: The animal is stimulated daily or twice daily with a current at or slightly above the ADT.[9][22]
-
Seizure Scoring: Behavioral seizure severity is monitored and scored using the Racine scale.[22]
-
-
Endpoint: The animal is considered "fully kindled" after consistently exhibiting Stage 4 or 5 seizures.[22] The efficacy of an anticonvulsant is then tested in these fully kindled animals.
Conclusion
Pregabalin demonstrates a robust anticonvulsant profile across a variety of preclinical seizure models, consistent with its clinical efficacy in treating partial-onset seizures.[1][3] Its mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, distinguishes it from many classical antiepileptic drugs.[2][6] While direct head-to-head comparisons in standardized preclinical models are not always available, the existing data suggest that pregabalin is a potent anticonvulsant. Further research with direct comparative studies will be invaluable for a more definitive positioning of pregabalin within the landscape of anticonvulsant therapies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at exploring novel and existing antiepileptic drugs.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregabalin for the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 5. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 10. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the accurate quantification of 3-(aminomethyl)-5-methylhexanoic acid, an active pharmaceutical ingredient commonly known as pregabalin.[1] Pregabalin is an anticonvulsant and analgesic medication used to treat neuropathic pain, epilepsy, and anxiety disorders.[2][3] Accurate and precise quantification of pregabalin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
Pregabalin's structure, a γ-amino butyric acid (GABA) analogue, presents a challenge for certain analytical techniques as it lacks a significant chromophore for UV-Vis spectrophotometry or fluorimetry.[4][5] Consequently, many methods employ derivatization to enhance its detectability. This guide will explore and compare several common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for pregabalin quantification is summarized below. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are compared to aid in method selection.
Table 1: Comparison of HPLC-Based Methods for Pregabalin Quantification
| Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Matrix |
| HPLC-UV (Ninhydrin Derivatization) | 50 - 600 | >0.99 | Not Reported | Not Reported | 100 ± 2% | Not Reported | Bulk/Dosage Form |
| RP-HPLC-UV (No Derivatization) | 0.25 - 20 | >0.99 | Not Reported | Not Reported | Not Reported | Not Reported | Bulk/Dosage Form, Serum |
| RP-HPLC-PDA (No Derivatization) | 500 - 1500 | 0.99982 | 0.23 | 0.61 | Not Reported | <2% | Capsules |
| HPLC-UV (FDNB Derivatization) | 10 - 1000 | >0.99 | 1.5 | 2.5 | 90.8% | 2.8 - 5.9% | Human Urine |
| LC-MS/MS (SPE) | 0.001 - 0.25 | 0.999 | Not Reported | 0.001 | Excellent | 2.78% | Human Plasma |
| LC-MS/MS (Protein Precipitation) | 0.03 - 5 | >0.99 | Not Reported | 0.03 | -10.5 to 3.0% (deviation) | 2.0 - 6.2% | Human Plasma |
| LC-MS/MS (Protein Precipitation) | 0.1 - 15 | 0.9998 | Not Reported | 0.1 | -4.17 to +10.0% (deviation) | <9.09% | Human Plasma |
Table 2: Comparison of GC-MS and Spectrophotometric Methods for Pregabalin Quantification
| Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Matrix |
| GC-MS | 0.36 - 10 | 0.999 | Not Reported | 0.36 | Not Reported | <10% | Human Plasma |
| GC-MS | 0.5 - 50 | >0.99 | Not Reported | Not Reported | 97.9 - 109.3% | <12.1% | Human Serum |
| UV-Vis Spectrophotometry | 0.5 - 5.0 | >0.99 | Not Reported | Not Reported | Not Reported | Not Reported | Bulk/Dosage Form, Urine |
| UV-Vis (Ninhydrin Derivatization) | 4 - 12 | >0.99 | 0.35 | 1.19 | 99.31 ± 0.14% | 0.28 - 1.13% | Capsules |
| UV-Vis (Ninhydrin Kinetic) | 10 - 30 | >0.9990 | 0.76 - 0.95 | 1.2 - 1.5 | 98.38 - 102.12% | <1.4% | Bulk/Dosage Form |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from validated methods in the literature.
HPLC-UV with Pre-column Ninhydrin Derivatization
This method is suitable for the quantification of pregabalin in bulk and pharmaceutical dosage forms.[4][5]
-
Principle: Pregabalin, which lacks UV absorbance, is derivatized with ninhydrin to form a chromophoric complex that can be detected by a UV detector.[4]
-
Derivatization:
-
Prepare a 5 mg/mL solution of ninhydrin in a phosphate buffer (pH 7.4).[4]
-
Mix the pregabalin sample with the ninhydrin solution.
-
Heat the mixture to facilitate the reaction, resulting in a colored complex.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 569 nm for the pregabalin-ninhydrin complex.[4]
-
-
Sample Preparation (Capsules):
-
Weigh and finely powder the contents of a capsule.
-
Dissolve a portion of the powder equivalent to a known amount of pregabalin in a suitable solvent (e.g., water).
-
Filter the solution to remove excipients.
-
Proceed with the derivatization step.
-
LC-MS/MS for Quantification in Human Plasma
This highly sensitive and specific method is ideal for pharmacokinetic studies.
-
Principle: Liquid chromatography separates pregabalin from matrix components, and tandem mass spectrometry provides sensitive and selective detection.
-
Sample Preparation (Solid-Phase Extraction - SPE): [6]
-
Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., Gabapentin or Pregabalin-d4) and 100 µL of 2% (v/v) formic acid in water.[6]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange (e.g., SOLA CX) SPE cartridge with methanol followed by water.[6]
-
Loading: Load the pre-treated sample onto the cartridge.[6]
-
Washing: Wash the cartridge with 2% (v/v) formic acid and then with methanol to remove interferences.[6]
-
Elution: Elute pregabalin with an appropriate solvent.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[6]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 or PFP (Pentafluorophenyl) reversed-phase column.[10]
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for pregabalin and the internal standard (e.g., for pregabalin m/z 160.1 → 142.1).[7]
-
GC-MS with Derivatization
GC-MS offers high resolution and is suitable for various matrices, though it requires derivatization to make pregabalin volatile.
-
Principle: Pregabalin is chemically modified to increase its volatility and thermal stability for gas chromatography. Mass spectrometry provides detection.
-
Derivatization: Alkyl chloroformates, such as ethyl or hexyl chloroformate, are used to derivatize both the amino and carboxylic acid groups of pregabalin.[2][11]
-
Sample Preparation:
-
Isolate pregabalin from the matrix using protein precipitation or liquid-liquid extraction.
-
Perform the derivatization reaction.
-
Extract the derivatized analyte into an organic solvent suitable for GC injection.
-
-
GC-MS Conditions:
Visualized Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for pregabalin quantification.
Caption: Workflow for cross-validation of pregabalin analytical methods.
References
- 1. chemeo.com [chemeo.com]
- 2. GC-MS/MS detects potential pregabalin abuse in susceptible subjects' hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. frontagelab.com [frontagelab.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
A comparative study of gabapentin versus amitriptyline as coanalgesics for neuropathic pain in cancer patients
A Comparative Analysis of Efficacy, Safety, and Clinical Protocols
For researchers, scientists, and drug development professionals navigating the complexities of neuropathic pain in cancer patients, the choice of co-analgesic is a critical determinant of patient quality of life. This guide provides an objective comparison of two commonly prescribed off-label medications for this indication: the anticonvulsant gabapentin and the tricyclic antidepressant amitriptyline. By presenting experimental data in a structured format, detailing clinical trial methodologies, and visualizing experimental workflows, this document aims to equip professionals with the evidence needed to inform their research and development endeavors.
Data Presentation: Efficacy and Safety Profiles
The following tables summarize quantitative data from comparative studies, offering a clear overview of the performance of gabapentin and amitriptyline in managing neuropathic pain in cancer patients.
Table 1: Comparative Efficacy in Pain Reduction
| Study | Drug Regimen | N | Baseline Pain Score (Mean ± SD) | Post-Treatment Pain Score (Mean ± SD) | Key Findings |
| Banerjee et al. | Gabapentin + Tramadol | 44 | 8.36 ± 0.79 (VAS) | 2.55 ± 1.02 (VAS) | Both drugs were effective in providing pain relief with no statistically detectable difference in efficacy between them.[1][2] |
| Amitriptyline + Tramadol | 44 | 8.41 ± 0.77 (VAS) | 2.64 ± 1.08 (VAS) | ||
| Mishra et al. | Gabapentin | 30 | Not Specified | Not Specified | Pregabalin showed a significant decrease in pain score compared to gabapentin and amitriptyline.[3][4][5] |
| Amitriptyline | 30 | Not Specified | Not Specified | All antineuropathic drugs were found to be effective in relieving cancer-related neuropathic pain.[3][4][5] |
VAS: Visual Analog Scale (0-10, where 0 is no pain and 10 is the worst imaginable pain)
Table 2: Comparative Safety and Tolerability
| Study | Drug | Common Adverse Events | Number of Patients with Adverse Events | Key Findings |
| Banerjee et al. | Gabapentin | Drowsiness, dizziness, ataxia | 12 | Adverse events were of mild to moderate grades.[1][2] |
| Amitriptyline | Dry mouth, sedation, constipation | 15 | Although more patients experienced adverse effects with amitriptyline, they were not severe enough to warrant discontinuation.[2] | |
| Mishra et al. | Gabapentin | Not Specified | Not Specified | Study noted adverse effects were assessed but did not provide specific comparative numbers in the abstract.[3][4][5] |
| Amitriptyline | Not Specified | Not Specified |
Experimental Protocols: A Look into the Methodologies
Understanding the design of the clinical trials is paramount for interpreting the data accurately. Below are the detailed methodologies from key comparative studies.
Study Design: Banerjee et al.
This was a unicentric, open-labeled, randomized, controlled study with two parallel treatment groups.[2]
-
Patient Population: 88 adult patients (18-70 years) with neuropathic pain in stage III malignant disease.[1][2]
-
Inclusion Criteria: Patients with a baseline Visual Analog Scale (VAS) score of >4.
-
Exclusion Criteria: Patients who had participated in other clinical trials within the past month; concomitant use of NSAIDs, sedative-hypnotics, psychotropic drugs, atropine, and its substitutes.[2]
-
Randomization: Patients were randomly assigned to two groups: Group A (Gabapentin + Tramadol) and Group B (Amitriptyline + Tramadol).[1][2]
-
Treatment Protocol:
-
Group A: Oral tramadol and gabapentin. The gabapentin dose was titrated.
-
Group B: Oral tramadol and amitriptyline. The amitriptyline dose was titrated.
-
Treatment Duration: 6 months.[1]
-
-
Outcome Measures:
-
Rescue Medication: Oral morphine tablets or fentanyl transdermal patch were available as rescue medication.[1][2]
Study Design: Mishra et al.
This was a prospective, randomized, double-blind, placebo-controlled study.[3][4][5]
-
Patient Population: 120 patients with severe neuropathic cancer pain.[3][4][5]
-
Randomization: Patients were divided into four groups: amitriptyline, gabapentin, pregabalin, and placebo.[3][4][5]
-
Treatment Protocol: Specific dosages and titration schedules were not detailed in the abstract.
-
Outcome Measures:
-
Rescue Medication: Oral morphine was used for rescue analgesia.[3][4][5]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing gabapentin and amitriptyline for neuropathic pain in cancer patients.
Caption: Workflow of a comparative clinical trial.
Signaling Pathways and Mechanisms of Action
To understand the pharmacological basis of their clinical effects, the following diagram illustrates the proposed signaling pathways through which gabapentin and amitriptyline exert their analgesic effects on neuropathic pain.
Caption: Mechanisms of action in neuropathic pain.
References
- 1. Amitriptyline in the treatment of chemotherapy-induced neuropathic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitriptyline effectively relieves neuropathic pain following treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin for neuropathic cancer pain: a randomized controlled trial from the Gabapentin Cancer Pain Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative efficacy of amitriptyline, gabapentin, and pregabalin in neuropathic cancer pain: a prospective randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Validating the Therapeutic Window of 3-(Aminomethyl)-5-methylhexanoic Acid in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic window of 3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, with its structural analog, gabapentin. The information presented herein is intended to assist researchers and drug development professionals in evaluating the preclinical efficacy and safety profile of this compound. The guide summarizes quantitative data from various preclinical models of epilepsy and neuropathic pain, offers detailed experimental protocols for key assays, and illustrates the compound's mechanism of action through a signaling pathway diagram.
Comparative Analysis of Preclinical Efficacy and Safety
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that produces therapeutic effects without causing significant toxicity. In preclinical studies, this is often assessed by comparing the median effective dose (ED50) to the median toxic dose (TD50) or the dose that produces overt adverse effects. The following tables summarize the preclinical data for pregabalin and its comparator, gabapentin, in rodent models of epilepsy and neuropathic pain.
Anticonvulsant Activity
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Adverse Effect Dose (mg/kg, p.o.) | Therapeutic Index (Approx.) |
| Pregabalin | Maximal Electroshock (MES) - Rat | Tonic Hindlimb Extension | 1.8[1][2] | >30 (Ataxia)[1][2] | >16.7 |
| Maximal Electroshock (MES) - Mouse | Tonic Hindlimb Extension | 11.6[3] | - | - | |
| Audiogenic Seizure (DBA/2) - Mouse | Tonic-Clonic Seizures | 2.7[1][2] | >30 (Ataxia)[1][2] | >11.1 | |
| Pentylenetetrazol (PTZ) - Mouse | Clonic Seizures | 31[1][2] | - | - | |
| Gabapentin | Maximal Electroshock (MES) - Mouse | Tonic Hindlimb Extension | 10-30 | >100 (Ataxia) | ~3-10 |
| Pentylenetetrazol (PTZ) - Mouse | Clonic Seizures | >100 | - | - |
Note: Therapeutic Index is estimated as Adverse Effect Dose / ED50. Data for gabapentin is compiled from various preclinical studies and is presented as a range.
Analgesic Activity in Neuropathic Pain Models
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Adverse Effect Dose (mg/kg, p.o.) | Therapeutic Index (Approx.) |
| Pregabalin | Hot-Plate Test - Mouse | Paw Licking/Jumping | 9.33 (20% MPAE)[4] | - | - |
| 175.26 (50% MPAE)[4] | |||||
| Tactile Allodynia (von Frey) - Rat | Paw Withdrawal | 3-30[5] | >30 (Motor impairment)[5] | >1-10 | |
| Gabapentin | Tactile Allodynia (von Frey) - Rat | Paw Withdrawal | 30-100 | >100 (Sedation) | ~1-3.3 |
MPAE: Maximum Possible Antinociceptive Effect. Note: Therapeutic Index is estimated as Adverse Effect Dose / ED50. Data for gabapentin is compiled from various preclinical studies and is presented as a range.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own preclinical studies.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures.[1][5][6][7][8]
-
Animals: Male Sprague-Dawley rats (150-200 g) or male CF-1 mice (20-25 g).
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals at predetermined time points before the test.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal.
-
Position the corneal electrodes and deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the primary endpoint.
-
The absence of tonic hindlimb extension is considered a protective effect.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold and is considered a model for generalized absence and myoclonic seizures.[3][9][10][11][12]
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle to the animals at predetermined time points before PTZ administration.
-
Administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs and trunk.
-
The absence of clonic seizures for a defined period is considered a protective effect.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Hot Plate Test for Thermal Pain
This test is used to assess the analgesic properties of a compound against a thermal stimulus.[2][4][13][14][15]
-
Animals: Male ICR mice (25-30 g).
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time after administration, place the mouse on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as paw licking or jumping.
-
Record the latency (in seconds) to the first nociceptive response. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The increase in the latency to respond compared to the vehicle-treated group is calculated. The percentage of the maximum possible effect (%MPE) can be determined.
Von Frey Test for Tactile Allodynia
This test measures the withdrawal threshold to a mechanical stimulus and is a common model for assessing neuropathic pain.[16][17][18][19][20]
-
Animals: Male Sprague-Dawley rats with an induced neuropathy (e.g., chronic constriction injury).
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Administer the test compound or vehicle.
-
At a predetermined time, apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Data Analysis: The increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an anti-allodynic effect.
Mechanism of Action and Experimental Workflow
The therapeutic effects of this compound are primarily mediated by its binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.
Caption: Mechanism of action of Pregabalin.
The following diagram illustrates a typical experimental workflow for validating the therapeutic window of a novel compound like this compound in preclinical studies.
Caption: Experimental workflow for therapeutic window validation.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 13. Hot plate test [panlab.com]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. von Frey test for tactile allodynia [bio-protocol.org]
- 17. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 18. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomed-easy.com [biomed-easy.com]
Comparison of different synthesis routes for cost-effective pregabalin production
For Researchers, Scientists, and Drug Development Professionals
Pregabalin, the active ingredient in Lyrica®, is a crucial medication for managing neuropathic pain, epilepsy, and generalized anxiety disorder. The development of cost-effective and efficient synthesis routes is a significant focus in the pharmaceutical industry to ensure broader patient access and sustainable manufacturing. This guide provides a comparative analysis of different synthesis strategies for pregabalin, supported by experimental data and detailed methodologies.
Overview of Synthetic Strategies
The synthesis of the enantiomerically pure (S)-pregabalin is a key challenge. The primary approaches to achieve this can be broadly categorized into three main strategies:
-
Classical Resolution: This traditional approach involves the synthesis of a racemic mixture of pregabalin or a precursor, followed by separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer using a chiral resolving agent.
-
Chemoenzymatic Synthesis: This modern approach utilizes enzymes to catalyze key stereoselective steps, offering high enantioselectivity and milder reaction conditions.
-
Asymmetric Synthesis: This strategy employs chiral catalysts or auxiliaries to directly synthesize the desired (S)-enantiomer, avoiding the formation of the unwanted (R)-enantiomer.
This guide will delve into specific examples of each strategy, comparing them based on yield, purity, and overall process efficiency.
Comparison of Key Synthesis Routes
The following table summarizes the quantitative data for different prominent synthesis routes to pregabalin, providing a clear comparison of their performance.
| Synthesis Route | Key Reagents/Catalysts | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |
| Classical Resolution | (S)-(+)-Mandelic acid | 25-29%[1] | >99%[1] | Well-established method | Low overall yield, loss of 50% of material as the unwanted enantiomer.[2] |
| Chemoenzymatic (Lipase) | Lipolase | 40-45% (with recycle)[3] | >99%[3] | Higher yield, environmentally friendly (aqueous process).[3] | Requires recycling of the undesired enantiomer. |
| Chemoenzymatic (Ene-Reductase) | Ene-reductases | High (not specified) | Up to >99%[4][5] | Highly stereoselective, green alternative to metal hydrogenation.[4] | Can require specific enzyme and substrate engineering.[4] |
| Asymmetric Hydrogenation | Rhodium Me-DuPHOS catalyst | ~70%[6] | Very high[6] | High overall yield and purity.[6] | Cost of precious metal catalyst. |
| Ruthenium-Catalyzed Oxidation | Ruthenium (III) chloride | ~60% | Racemic (requires further resolution) | Efficient oxidation step. | Produces a racemic mixture, requiring a separate resolution step. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table.
Classical Resolution using (S)-(+)-Mandelic Acid
This method involves the resolution of racemic pregabalin.
Experimental Protocol:
-
Synthesis of Racemic Pregabalin: A common route starts from isovaleraldehyde and diethyl malonate to produce racemic pregabalin in five steps.[2]
-
Resolution Step:
-
Dissolve the racemic pregabalin in a suitable solvent mixture (e.g., ethanol/water).
-
Add an equimolar amount of (S)-(+)-mandelic acid to the solution.
-
Heat the mixture to achieve complete dissolution and then allow it to cool slowly.
-
The diastereomeric salt of (S)-pregabalin with (S)-(+)-mandelic acid will preferentially crystallize.
-
Filter the crystals and recrystallize to achieve the desired diastereomeric purity (99:1 ratio).[1]
-
-
Liberation of (S)-Pregabalin:
-
Treat the purified diastereomeric salt with a base to neutralize the mandelic acid.
-
The (S)-pregabalin can then be isolated and further purified by recrystallization from a suitable solvent like ethanol to achieve 100% enantiomeric excess.[1]
-
Chemoenzymatic Synthesis using Lipolase
This process utilizes a lipase for the kinetic resolution of a racemic ester intermediate.
Experimental Protocol:
-
Synthesis of Racemic Precursor: Synthesize rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (1).[3]
-
Enzymatic Resolution:
-
Decarboxylation:
-
Subject the acid (2) to heat-promoted decarboxylation to efficiently generate (S)-3-cyano-5-methylhexanoic acid ethyl ester (3), a known precursor of pregabalin.[3]
-
-
Racemization and Reuse: The unreacted (R)-ester from the resolution step can be racemized and recycled, significantly improving the overall process efficiency and yield to 40-45%.[3]
-
Final Conversion: The cyano group of the precursor (3) is then reduced to an amine to yield (S)-pregabalin.
Asymmetric Synthesis via Hydrogenation
This route employs a chiral rhodium catalyst for an asymmetric hydrogenation step.
Experimental Protocol:
-
Preparation of the Substrate: Synthesize a 3-cyano-5-methylhex-3-enoic acid salt (2).[6]
-
Asymmetric Hydrogenation:
-
Reduction of the Nitrile:
-
Subsequent hydrogenation of the nitrile group in compound (3) using a heterogeneous nickel catalyst yields pregabalin (1) in excellent overall yield and purity.[6]
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Classical Resolution Pathway for Pregabalin.
Caption: Chemoenzymatic Synthesis of Pregabalin.
References
- 1. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 2. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(Aminomethyl)-5-methylhexanoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-(Aminomethyl)-5-methylhexanoic acid, a compound commonly known as a pregabalin impurity. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
The primary goal for the disposal of this compound is to render it non-retrievable, preventing environmental contamination and potential misuse. This procedural guide provides essential, immediate safety and logistical information for laboratory personnel.
Recommended Disposal Procedures
The most effective and recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., personal protective equipment (PPE), vials, and cloths), in a designated and clearly labeled hazardous waste container.
-
For liquid waste, use a dedicated, leak-proof container to prevent spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste - Pharmaceuticals" and explicitly name the contents as "this compound".
-
-
Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material should be transported to a facility capable of controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[1]
-
Important Safety Precautions:
-
Do not dispose of this compound by flushing it down the drain or discarding it in regular trash.[1] This practice can lead to environmental contamination.
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling the chemical and its waste.
Disposal of Contaminated Packaging
Containers that held this compound must also be managed properly.
-
Triple Rinse: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container may be offered for recycling or reconditioning.[1]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]
Summary of Disposal Methods
| Disposal Method | Efficacy | Environmental Consideration | Recommendation |
| Licensed Chemical Destruction Plant/Incineration | High (Complete Destruction) | Minimal environmental impact when performed correctly with flue gas scrubbing.[1] | Highly Recommended |
| Landfill (for punctured, empty containers) | Low (for the chemical itself) | Potential for leaching if not properly managed. | Recommended only for properly decontaminated and rendered unusable packaging.[1] |
| Sewer System (Flushing) | None | High risk of aquatic toxicity and environmental contamination.[1] | Strongly Discouraged |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 3-(Aminomethyl)-5-methylhexanoic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Aminomethyl)-5-methylhexanoic acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. While a comprehensive Safety Data Sheet (SDS) should always be consulted, available information indicates risks of serious eye damage and potential reproductive toxicity. Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes of the powdered chemical or solutions, which can cause serious eye damage. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Prevents skin contact with the chemical. Double-gloving is advised for enhanced protection. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step workflow should be followed for all procedures involving this compound.
Experimental Protocol
-
Preparation:
-
Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above and inspect for any damage.
-
Thoroughly review the compound's Safety Data Sheet (SDS) before beginning any work.
-
-
Handling:
-
When weighing the solid, use a ventilated balance enclosure or conduct the weighing within a chemical fume hood to minimize inhalation of the powder.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. All solution preparation should occur within a fume hood.
-
Perform all experimental procedures that may generate aerosols or involve heating within a fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down all work surfaces with a suitable solvent (e.g., 70% ethanol) to decontaminate them.
-
Thoroughly clean all glassware and equipment used.
-
Remove PPE in the following order to prevent cross-contamination: gloves, face shield, goggles, lab coat.
-
Immediately wash hands with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Chemical Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards. | Dispose of through the institution's hazardous waste management program. Do not mix with other solid waste. |
| Liquid Chemical Waste (Solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, solvent, concentration, and associated hazards. | Dispose of through the institution's hazardous waste management program. Do not pour down the drain. |
| Contaminated PPE (Gloves, etc.) | Place in a designated, sealed bag or container labeled "Hazardous Waste - Contaminated PPE". | Dispose of through the institution's hazardous waste management program. |
Important Considerations:
-
Never dispose of this compound, in either solid or liquid form, down the sanitary sewer.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste container types and pickup procedures.
-
In the event of a spill, immediately alert others in the area and follow your laboratory's established spill response protocol. For a significant spill, evacuate the area and contact your institution's EHS office.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
